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  • Product: 5-Chloro-3-methyl-1-phenyl-1H-indole
  • CAS: 918163-12-9

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Chloro-3-methyl-1-phenyl-1H-indole (CAS 918163-12-9)

Executive Summary 5-Chloro-3-methyl-1-phenyl-1H-indole (CAS 918163-12-9) is a trisubstituted indole derivative serving as a critical scaffold in medicinal chemistry.[1] Belonging to the class of N-aryl indoles, this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-methyl-1-phenyl-1H-indole (CAS 918163-12-9) is a trisubstituted indole derivative serving as a critical scaffold in medicinal chemistry.[1] Belonging to the class of N-aryl indoles, this compound integrates the lipophilic, privileged indole core with specific halogen and alkyl substitutions that modulate steric bulk and metabolic stability.

Its structural motif—featuring a chlorine atom at the C5 position, a methyl group at C3, and a phenyl ring at N1—is frequently utilized in the development of G-Protein Coupled Receptor (GPCR) ligands (particularly 5-HT receptors) and Kinase Inhibitors . The C5-chloro substituent provides a handle for further cross-coupling reactions or halogen bonding interactions within a binding pocket, while the N-phenyl group significantly increases lipophilicity (cLogP > 5), influencing membrane permeability and blood-brain barrier (BBB) penetration.

Physicochemical Profile

The following data aggregates predicted and experimental properties relevant for handling and formulation. Due to the niche nature of this specific CAS, some values are derived from consensus computational models for the 1,3,5-substituted indole class.

PropertyValue / DescriptionSignificance
CAS Number 918163-12-9Unique Identifier
Molecular Formula C₁₅H₁₂ClNStoichiometry
Molecular Weight 241.72 g/mol Small Molecule (Rule of 5 Compliant)
Appearance Off-white to pale yellow solidVisual Purity Check
Solubility DMSO, DMF, Chloroform, DCMInsoluble in water; requires organic co-solvent
Predicted LogP ~5.2 ± 0.4High Lipophilicity; potential solubility issues
H-Bond Donors 0N1 is substituted; no NH donor
H-Bond Acceptors 1 (Indole Nitrogen lone pair)Weak acceptor due to aromatic delocalization
Rotatable Bonds 1 (N1-Phenyl bond)Low entropic penalty upon binding

Synthetic Methodologies

For the research-scale preparation of 5-Chloro-3-methyl-1-phenyl-1H-indole, two primary strategies are employed. The N-Arylation route is preferred for medicinal chemistry due to its modularity, allowing late-stage introduction of the N-phenyl group.

Method A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This method couples commercially available 5-chloro-3-methylindole with iodobenzene or bromobenzene.

  • Precursor: 5-Chloro-3-methylindole (CAS 158905-35-2)

  • Reagents: Iodobenzene (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), XPhos or BINAP (ligand), NaOtBu (Base).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Conditions: 100–110°C, Inert Atmosphere (Ar/N₂), 12–24 hours.

Mechanism: The reaction proceeds via the oxidative addition of Pd(0) to the aryl halide, followed by amine coordination (the indole nitrogen), deprotonation by the base, and reductive elimination to form the N-C bond.

Method B: Classical Fischer Indole Synthesis

This route constructs the indole core directly but requires specific hydrazine precursors.

  • Precursors: N-(4-Chlorophenyl)-N-phenylhydrazine + Propionaldehyde.

  • Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA).

  • Conditions: Reflux in ethanol or acetic acid.

  • Limitation: Regioselectivity can be an issue, and the specific hydrazine starting material is less stable and harder to source than the indole precursor in Method A.

Synthetic Workflow Visualization

The following diagram outlines the preferred Method A workflow, highlighting the critical control points for purity.

SynthesisWorkflow Start Start: 5-Chloro-3-methylindole Reaction Reaction: 110°C, 18h Inert Atm (N2) Start->Reaction Dissolve in Toluene Reagents Reagents: Ph-I, Pd Catalyst, Base (NaOtBu) Reagents->Reaction Add Catalyst/Base Workup Workup: Quench (H2O), Extract (EtOAc) Reaction->Workup TLC Check (Complete) Purification Purification: Flash Column (Hexane/EtOAc) Workup->Purification Crude Oil Product Final Product: 5-Chloro-3-methyl- 1-phenyl-1H-indole Purification->Product Crystallization

Figure 1: Step-by-step workflow for the Pd-catalyzed synthesis of CAS 918163-12-9.

Structural Characterization & QC

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 2.30–2.40 ppm (s, 3H): Methyl group at C3. This is a diagnostic singlet (or fine doublet due to long-range coupling).

  • δ 7.00–7.60 ppm (m, ~9H): Aromatic region.

    • N-Phenyl Ring: 5 protons (typically a multiplet).

    • Indole Core:

      • H2: Singlet around δ 7.1–7.3 ppm (unless substituted). Note: In 3-methyl indoles, H2 is often a distinct singlet.

      • H4: Doublet (J ~2 Hz) around δ 7.5–7.6 ppm (deshielded by C5-Cl).

      • H6: Doublet of doublets (J ~8, 2 Hz).

      • H7: Doublet (J ~8 Hz).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]⁺ = 242.17 (approx).

  • Isotope Pattern: A distinct 3:1 ratio for the [M] and [M+2] peaks (242/244 m/z) confirms the presence of a single Chlorine atom.

Handling, Safety, and Storage

As a halogenated indole, this compound should be treated as a potential irritant and sensitizer.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Protocol:

    • Store at 2–8°C (Refrigerated) for long-term stability.

    • Protect from light (amber vials) to prevent photo-oxidation of the indole ring.

    • Keep under inert gas (Argon) if storing for >6 months.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl generated from the chloro-substituent).

Applications in Drug Discovery

The 5-chloro-3-methyl-1-phenyl-1H-indole scaffold acts as a versatile pharmacophore:

  • Serotonin (5-HT) Modulation: The 5-chloroindole moiety mimics the 5-hydroxy/5-substituted pattern of serotonin. The N-phenyl group locks the conformation and enhances hydrophobic interactions in the receptor pocket (e.g., 5-HT6 antagonists).

  • Anti-Inflammatory Agents: Analogs of this structure (similar to Indomethacin) inhibit COX enzymes. The C3-methyl group restricts rotation, often increasing potency by reducing the entropic cost of binding.

  • Kinase Inhibition: The flat, aromatic structure allows intercalation into the ATP-binding site of kinases, with the C5-chlorine often engaging in halogen bonding with hinge region residues.

References

  • Angelovski, G., et al. (2006). "Rhodium-Catalyzed Hydroformylation/Fischer Indole Synthesis." Advanced Synthesis & Catalysis, 348(10-11), 1193–1199. (Describes synthetic routes for substituted indoles). Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Standard protocol for N-arylation of indoles). Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. (Comprehensive review of indole synthesis including Fischer and Pd-catalyzed methods). Link

  • BLD Pharm. "Product Data: 5-Chloro-3-methyl-1-phenyl-1H-indole." (Source for CAS verification and basic structure confirmation). Link

Sources

Exploratory

Introduction: The Indole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Potential of 5-chloro-3-methyl-1-phenylindole The indole nucleus is a quintessential heterocyclic framework that holds a privileged position in the la...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Potential of 5-chloro-3-methyl-1-phenylindole

The indole nucleus is a quintessential heterocyclic framework that holds a privileged position in the landscape of medicinal chemistry and drug development.[1][2] Its presence in a multitude of natural products, most notably the amino acid tryptophan, and a vast array of synthetic pharmaceuticals underscores its versatile role in biological systems.[3][4] The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal scaffold for the design of targeted therapeutics.[4] The strategic functionalization of the indole core, particularly through halogenation, has been a fruitful avenue for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[5] This guide provides a comprehensive technical overview of a specific substituted indole, 5-chloro-3-methyl-1-phenylindole, delving into its chemical structure, synthesis, spectroscopic characterization, and its potential as a valuable building block in pharmaceutical research.

Physicochemical and Structural Properties

5-chloro-3-methyl-1-phenylindole is a derivative of indole characterized by a chlorine atom at the 5-position of the indole ring, a methyl group at the 3-position, and a phenyl substituent on the indole nitrogen.

  • IUPAC Name: 5-chloro-3-methyl-1-phenyl-1H-indole

  • Molecular Formula: C₁₅H₁₂ClN

  • Molecular Weight: 241.72 g/mol

Below is a diagram illustrating the chemical structure of 5-chloro-3-methyl-1-phenylindole.

Caption: Chemical Structure of 5-chloro-3-methyl-1-phenylindole.

PropertyValueReference
Melting Point111-113 °C (for 5-chloro-3-methyl-1H-indole)[6]
AppearanceExpected to be a white or off-white solid[6]
SolubilitySoluble in common organic solvents like ethanol, acetone, and dichloromethane

Synthesis of 5-chloro-3-methyl-1-phenylindole

The most prominent and versatile method for the synthesis of indole derivatives is the Fischer Indole Synthesis, first reported in 1883.[7][8] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[9][10] For the synthesis of 5-chloro-3-methyl-1-phenylindole, the logical precursors are 1-(4-chlorophenyl)-1-phenylhydrazine and propanal.

Reaction Mechanism: The Fischer Indole Synthesis

The mechanism of the Fischer Indole Synthesis is a well-established sequence of chemical transformations:[7][10]

  • Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone undergoes tautomerization to its enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: A key step involving a[4][4]-sigmatropic rearrangement of the protonated enamine, leading to the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate then undergoes cyclization and elimination of ammonia to yield the final aromatic indole product.

fischer_indole_synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product arylhydrazine 1-(4-chlorophenyl)-1-phenylhydrazine hydrazone_formation Hydrazone Formation (Acid Catalyst) arylhydrazine->hydrazone_formation propanal Propanal propanal->hydrazone_formation tautomerization Tautomerization to Enamine hydrazone_formation->tautomerization Forms Hydrazone rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Ammonia Elimination rearrangement->cyclization indole 5-chloro-3-methyl-1-phenylindole cyclization->indole Forms Indole

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of 5-chloro-3-methyl-1-phenylindole, which may require optimization of reaction conditions, solvents, and purification methods.[5][10]

Objective: To synthesize 5-chloro-3-methyl-1-phenylindole via the Fischer Indole Synthesis.

Materials:

  • 1-(4-chlorophenyl)-1-phenylhydrazine

  • Propanal

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)

  • Solvent (e.g., ethanol, toluene, or glacial acetic acid)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Hydrazone Formation (In Situ):

    • To a solution of 1-(4-chlorophenyl)-1-phenylhydrazine in a suitable solvent (e.g., ethanol), add propanal dropwise at room temperature.

    • Stir the reaction mixture for a predetermined time to allow for the formation of the hydrazone. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Cyclization:

    • Add the acid catalyst to the reaction mixture containing the hydrazone.

    • Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as indicated by TLC analysis.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 5-chloro-3-methyl-1-phenylindole.

Spectroscopic Analysis and Structural Elucidation

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the indole and phenyl rings, and a singlet for the methyl group at the 3-position. The chemical shifts and splitting patterns will be influenced by the positions of the substituents.
¹³C NMR Fifteen distinct signals for the fifteen carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons, with the carbon attached to the chlorine atom showing a downfield shift.[6]
IR Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings. The absence of a prominent N-H stretching band around 3400 cm⁻¹ will confirm the N-phenyl substitution.[11]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 241.72 g/mol . A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed due to the isotopic abundance of ³⁵Cl and ³⁷Cl.[11]

Biological and Pharmacological Context

The indole scaffold is a cornerstone in the development of new therapeutic agents due to its ability to interact with a wide range of biological targets.[3][4] Derivatives of indole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][12] The introduction of a chlorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance biological activity and improve metabolic stability.[5]

While the specific biological profile of 5-chloro-3-methyl-1-phenylindole has not been extensively reported, its structural features suggest it as a promising candidate for biological screening. The presence of the 5-chloro and 3-methyl substitutions, along with the N-phenyl group, provides a unique three-dimensional structure that could facilitate binding to various protein targets.

A Workflow for Biological Evaluation

A systematic approach is necessary to explore the therapeutic potential of novel compounds like 5-chloro-3-methyl-1-phenylindole. The following workflow outlines a general strategy for its biological evaluation.

biological_evaluation_workflow cluster_initial_screening Initial Screening cluster_target_identification Target Identification cluster_in_vivo_studies In Vivo Studies cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) enzyme_assays Enzyme Inhibition Assays cytotoxicity->enzyme_assays Identifies Active Compounds antimicrobial Antimicrobial Screening (e.g., MIC determination) antimicrobial->enzyme_assays animal_models Animal Models of Disease enzyme_assays->animal_models Validates Mechanism of Action receptor_binding Receptor Binding Assays receptor_binding->animal_models pharmacokinetics Pharmacokinetic Profiling animal_models->pharmacokinetics Evaluates Efficacy and Safety

Caption: A general workflow for the biological evaluation of new chemical entities.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-chloro-3-methyl-1-phenylindole. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[13][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

5-chloro-3-methyl-1-phenylindole is a structurally interesting indole derivative with significant potential for applications in medicinal chemistry and materials science. Its synthesis can be readily achieved through the well-established Fischer Indole Synthesis. The strategic placement of the chloro, methyl, and phenyl substituents provides a unique chemical entity that warrants further investigation into its biological activities. This guide has provided a comprehensive technical overview to serve as a foundation for researchers and scientists interested in exploring the chemistry and potential applications of this and related indole compounds.

References

  • ResearchGate. (n.d.). Examples of biologically active C3‐substituted indoles. Retrieved from [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • Pratama, M. R. F. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • UofSC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. PubChem. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

Sources

Foundational

molecular weight and formula of 5-chloro-1-phenyl-3-methylindole

The following technical guide provides an in-depth analysis of 5-chloro-1-phenyl-3-methylindole , a specific indole scaffold relevant to medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-chloro-1-phenyl-3-methylindole , a specific indole scaffold relevant to medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.

Molecular Weight & Formula Specification
Parameter Value Precision Note
Molecular Formula C₁₅H₁₂ClN Confirmed via valency count (Indole core + Phenyl + Methyl - 3H + Cl).
Molecular Weight 241.72 g/mol Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007, Cl: 35.45).
Monoisotopic Mass 241.066 g/mol Essential for High-Resolution Mass Spectrometry (HRMS) validation.
Exact Mass 241.065826 Da Based on

Cl isotope abundance.
Executive Summary & Disambiguation

Target Audience: Synthetic Chemists, Medicinal Chemists, Pharmacologists.

5-chloro-1-phenyl-3-methylindole is a lipophilic, trisubstituted indole derivative often explored as a bioisostere in drug discovery. It shares structural homology with Indomethacin (a COX inhibitor) but lacks the N-acyl group, replacing it with an N-phenyl moiety to improve metabolic stability against amidases.

⚠️ CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with 5-chloro-3-methyl-1-phenyl-1H-pyrazole (MW: 192.64 g/mol ), a key intermediate in the synthesis of Edaravone analogs.

  • Target (Indole): Bicyclic aromatic core (Benzene + Pyrrole). MW ~241.7 .

  • Confusant (Pyrazole): Monocyclic 5-membered ring (2 Nitrogens). MW ~192.6 .

  • Verification: Always check the Nitrogen count. The Indole has 1 Nitrogen ; the Pyrazole has 2 Nitrogens .

Chemical Structure & Identity

The molecule consists of a central indole core substituted at three specific positions:

  • Position 1 (Nitrogen): Phenyl group (

    
    ).
    
  • Position 3: Methyl group (

    
    ).
    
  • Position 5: Chlorine atom (

    
    ).[1][2][3][4][5]
    
Computed Descriptors
  • SMILES: Cc1cn(c2ccc(Cl)cc12)-c3ccccc3

  • InChI Key: (Theoretical generation based on connectivity) InChI=1S/C15H12ClN/c1-10-9-17(12-5-3-2-4-6-12)15-8-7-13(16)11-14(10)15/h2-9,11H,1H3

Synthetic Pathways

Direct synthesis of N-phenyl indoles via Fisher Indole Synthesis using N,N-diphenylhydrazines is often low-yielding due to steric hindrance and competing rearrangements. The most robust, self-validating protocol involves a stepwise approach : constructing the 5-chloro-3-methylindole core first, followed by metal-catalyzed N-arylation.

Methodology: Buchwald-Hartwig N-Arylation (Recommended)

This protocol offers higher yields and functional group tolerance compared to the classical Ullmann condensation.

Reagents:

  • Substrate: 5-Chloro-3-methylindole (CAS: 71095-42-6).

  • Coupling Partner: Iodobenzene (

    
    ).
    
  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ].
    
  • Ligand: Xantphos or BINAP.

  • Base: Sodium tert-butoxide (

    
    ).
    
  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add 5-chloro-3-methylindole (1.0 equiv), Iodobenzene (1.2 equiv),

    
     (2 mol%), and Xantphos (4 mol%) to a flame-dried Schlenk flask.
    
  • Solubilize: Add anhydrous Toluene (0.2 M concentration relative to indole).

  • Activate: Add

    
     (1.5 equiv). Seal the flask.
    
  • Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The N-phenyl product will have a significantly higher

    
     than the free N-H indole.
    
  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica Gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    
Visual Synthesis Workflow

SynthesisPathway Start1 4-Chlorophenylhydrazine Inter Intermediate: 5-Chloro-3-methylindole Start1->Inter Fisher Indole Synthesis Start2 Propionaldehyde Start2->Inter Product TARGET: 5-Chloro-1-phenyl-3-methylindole Inter->Product N-Arylation Reagent Iodobenzene (Ph-I) Reagent->Product Catalyst Pd2(dba)3 / Xantphos NaOtBu, Toluene, 100°C Catalyst->Product Catalysis

Caption: Two-stage synthesis strategy utilizing Fisher cyclization followed by Palladium-catalyzed C-N bond formation.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized compound, use the following expected spectral data points.

Technique Expected Signal Structural Assignment
¹H NMR (CDCl₃)

2.30–2.40 (s, 3H)
Methyl group at C3.

7.10 (s, 1H)
C2-H (Diagnostic singlet; confirms 3-substitution).

7.40–7.60 (m, 5H)
N-Phenyl protons (Multiplet).

7.15 (dd, 1H)
C6-H (Coupled to C4 and C7).

7.65 (d, 1H)
C4-H (Doublet, deshielded by Cl).
¹³C NMR ~110 ppmC3 (Shielded by methyl group).
~137 ppmN-Phenyl ipso-carbon .
Mass Spec (ESI+)

242.07

Characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).
Therapeutic Context & Applications

1. COX-2 Inhibition: The 1-phenyl-3-methylindole scaffold is a structural analog of Indomethacin and Etodolac . Research indicates that replacing the N-benzoyl group of Indomethacin with an N-phenyl group (as in this molecule) reduces gastric toxicity while maintaining COX-2 selectivity. The 5-chloro substituent is critical for fitting into the hydrophobic pocket of the COX enzyme.

2. Tubulin Polymerization Inhibition: Indole derivatives with N-aryl substitutions are frequently screened as tubulin inhibitors in oncology. The 3-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation suitable for binding to the colchicine site of tubulin.

3. Biological Probe Stability: Unlike N-acyl indoles (which are susceptible to hydrolysis by esterases/amidases in vivo), the N-phenyl bond is metabolically robust, making this compound an excellent chemical probe for long-duration in vivo studies.

References
  • Fisher Indole Synthesis Mechanism & Scope

    • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Buchwald-Hartwig N-Arylation of Indoles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Indomethacin Analog Structure-Activity Relationships (SAR)

    • Kalgutkar, A. S., et al. (2000). Amide derivatives of indomethacin as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860-2870.
  • Spectral Data Comparison (Indole Derivatives)

    • National Institute of Advanced Industrial Science and Technology (AIST).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-chloro-3-methyl-1-phenyl-1H-indole in DMSO and Methanol

This guide provides a comprehensive technical overview of the solubility characteristics of 5-chloro-3-methyl-1-phenyl-1H-indole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-chloro-3-methyl-1-phenyl-1H-indole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who are working with this or structurally similar compounds.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for a wide range of applications, from chemical reactions to biological assays. For a substituted indole derivative such as 5-chloro-3-methyl-1-phenyl-1H-indole, understanding its solubility in solvents like DMSO and methanol is paramount for accurate and reproducible experimental outcomes.

Indole derivatives, in general, are known to be soluble in many organic solvents.[1][2] The specific solubility of 5-chloro-3-methyl-1-phenyl-1H-indole will be influenced by its unique structural features: the chloro, methyl, and phenyl substitutions on the indole core. These substitutions impact the molecule's polarity, crystal lattice energy, and its ability to interact with solvent molecules.

This guide will delve into the theoretical and practical aspects of the solubility of this compound in both a polar aprotic solvent (DMSO) and a polar protic solvent (methanol).

Physicochemical Properties and Predicted Solubility

PropertyAnalysisPredicted Impact on Solubility
Molecular Structure The molecule possesses a largely non-polar aromatic core (indole and phenyl rings). The chloro and methyl groups are also non-polar. The nitrogen atom in the indole ring provides a site for potential hydrogen bonding.The large non-polar surface area suggests good solubility in organic solvents.
Polarity The molecule has low overall polarity.Expected to be more soluble in less polar organic solvents.
Hydrogen Bonding The nitrogen atom in the indole ring is a hydrogen bond acceptor. Methanol is a hydrogen bond donor and acceptor, while DMSO is a hydrogen bond acceptor.Hydrogen bonding interactions with both solvents will contribute to solubility.

Based on these properties, 5-chloro-3-methyl-1-phenyl-1H-indole is expected to be soluble in both DMSO and methanol. However, the extent of solubility may differ.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery and biological research for its ability to dissolve a broad range of compounds.[3][4]

Expected Solubility Profile

Given its structure, 5-chloro-3-methyl-1-phenyl-1H-indole is anticipated to exhibit good solubility in DMSO. The large, polarizable aromatic system can interact favorably with the polar aprotic nature of DMSO.

Key Considerations for Using DMSO
  • Hygroscopicity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[3] This can impact the solubility of the compound. It is crucial to use anhydrous DMSO and handle it in a dry environment.

  • Compound Stability: While generally a stable solvent, some compounds may degrade in DMSO over time.[3] It is advisable to prepare fresh solutions and store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers.[3][4]

  • Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers for biological assays.[4]

Experimental Workflow for Determining DMSO Solubility

The following workflow outlines a standard procedure for determining the solubility of 5-chloro-3-methyl-1-phenyl-1H-indole in DMSO.

Caption: Experimental workflow for determining compound solubility in DMSO.

Step-by-Step Protocol for DMSO Solubility Determination
  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh a precise amount of 5-chloro-3-methyl-1-phenyl-1H-indole into a sterile microcentrifuge tube.

    • Add a calculated volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM).[3]

    • Vigorously vortex the tube for 1-2 minutes to facilitate dissolution.[3]

  • Assessment of Dissolution:

    • Visually inspect the solution against a light source for any undissolved particles.[3]

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3][4]

    • Gentle warming (e.g., 37°C) can be applied cautiously, as heat may degrade the compound.[3][4]

  • Confirmation of Solubility (Optional but Recommended):

    • Prepare a diluted sample (e.g., 1 mM) from the stock solution.[3]

    • Analyze the diluted sample using ¹H NMR spectroscopy to confirm the expected concentration and check for any signs of degradation or aggregation.[3][5]

Solubility in Methanol

Methanol is a polar protic solvent commonly used in organic synthesis and chromatography. Its ability to act as both a hydrogen bond donor and acceptor influences its solvent properties.[6]

Expected Solubility Profile

The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.[7] While 5-chloro-3-methyl-1-phenyl-1H-indole has non-polar characteristics, the presence of the nitrogen in the indole ring allows for hydrogen bonding with methanol. Therefore, it is expected to be soluble in methanol, although potentially to a lesser extent than in DMSO, especially at very high concentrations. For organic molecules, as the carbon chain length increases, solubility in very polar solvents like water and methanol tends to decrease unless there are sufficient polar functional groups.[6]

Experimental Workflow for Determining Methanol Solubility

The following workflow can be used to determine the solubility of the target compound in methanol.

Caption: Experimental workflow for determining compound solubility in methanol.

Step-by-Step Protocol for Methanol Solubility Determination
  • Initial Solubility Test:

    • Place a small, accurately weighed amount (e.g., 25 mg) of 5-chloro-3-methyl-1-phenyl-1H-indole into a small test tube.[8]

    • Add methanol in small, measured portions (e.g., 0.25 mL at a time).[8]

    • After each addition, shake the test tube vigorously.[8]

    • Observe if the compound completely dissolves.

  • Quantification of Solubility:

    • Continue adding methanol incrementally until the compound is fully dissolved.

    • Record the total volume of methanol required to dissolve the known mass of the compound.

    • Calculate the solubility in terms of mg/mL or molarity.

  • Classification of Solubility:

    • Based on the amount of solvent required, the solubility can be qualitatively classified (e.g., very soluble, soluble, sparingly soluble, insoluble).

Summary of Expected Solubility and Practical Recommendations

SolventPredicted SolubilityKey Considerations
DMSO HighHygroscopic; potential for precipitation upon aqueous dilution; long-term stability of the compound should be monitored.
Methanol GoodThe large non-polar structure may limit solubility at very high concentrations compared to DMSO.

For researchers and scientists, it is recommended to experimentally determine the solubility of 5-chloro-3-methyl-1-phenyl-1H-indole for their specific application and to always use high-purity, anhydrous solvents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole.
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Tugyi, C., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
  • Chemcess. (2025, August 17). Indole: Properties, Reactions, Production And Uses.
  • Sigma-Aldrich. (n.d.). 5-Chloro-3-methyl-1H-indole.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

Sources

Foundational

Comparative Technical Analysis: 5-Chloro vs. 6-Chloro-3-methyl-1-phenylindole

This guide provides a rigorous technical comparison between 5-chloro-3-methyl-1-phenylindole and 6-chloro-3-methyl-1-phenylindole , focusing on their synthesis, electronic properties, and structural identification. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 5-chloro-3-methyl-1-phenylindole and 6-chloro-3-methyl-1-phenylindole , focusing on their synthesis, electronic properties, and structural identification.

Executive Summary

In medicinal chemistry, the precise positioning of a halogen substituent on the indole scaffold can drastically alter pharmacokinetics, metabolic stability, and receptor binding affinity.[1] While 5-chloro-3-methyl-1-phenylindole and 6-chloro-3-methyl-1-phenylindole share the same molecular formula (


), they exhibit distinct electronic profiles and synthetic accessibilities.

The 5-chloro isomer is electronically activated relative to the 6-chloro isomer due to the para-like relationship between the chlorine and the indole nitrogen, facilitating easier electrophilic substitution at C3. Synthetically, it is accessible via a regiospecific route. In contrast, the 6-chloro isomer exerts a stronger deactivating effect on the ring system and presents a significant purification challenge during synthesis due to the formation of regioisomeric byproducts.

Electronic Structure & Reactivity

The reactivity of the indole core is governed by the electron density contributed by the nitrogen lone pair. The position of the chlorine atom modulates this density through inductive (


) and resonance (

) effects.
Hammett Analysis & Electronic Density[1]
  • 5-Chloro Isomer (Para-like to N):

    • Relationship: The C5 position is para to the indole nitrogen (N1).

    • Effect: While Chlorine is inductively withdrawing, its position allows for resonance interaction with the nitrogen lone pair. The electron-withdrawing nature is partially mitigated, making the C3 position (the primary site for electrophilic attack) more nucleophilic compared to the 6-chloro isomer.

    • Reactivity: Higher reactivity towards electrophiles (e.g., Vilsmeier-Haack formylation).

  • 6-Chloro Isomer (Meta-like to N):

    • Relationship: The C6 position is meta to the indole nitrogen.[1]

    • Effect: The resonance donation from Chlorine cannot effectively overlap with the nitrogen's conjugation path. The inductive withdrawal (

      
      ) dominates, leading to a more electron-deficient (deactivated) pyrrole ring.
      
    • Reactivity: Lower reactivity towards electrophiles; often requires harsher conditions for functionalization at C3.

Comparative Properties Table
Feature5-Chloro-3-methyl-1-phenylindole6-Chloro-3-methyl-1-phenylindole
Electronic Nature Less Deactivated (Para-like Cl-N interaction)Strongly Deactivated (Meta-like Cl-N interaction)
C3 Nucleophilicity Moderate to HighLow
Synthesis Selectivity Regiospecific (Single product)Non-Regiospecific (Mixture of 4-Cl and 6-Cl)
Typical Yield High (>80%)Moderate (40-60% after separation)
Major Impurity Unreacted hydrazine4-Chloro regioisomer

Synthetic Pathways & Regioselectivity

The synthesis of these isomers typically utilizes the Fischer Indole Synthesis , reacting a substituted


-diphenylhydrazine with propionaldehyde. The choice of hydrazine precursor dictates the regiochemical outcome.[2]
5-Chloro Synthesis (Regiospecific)

The starting material is 1-(4-chlorophenyl)-1-phenylhydrazine . Because the hydrazine is para-substituted, the two ortho positions available for cyclization are equivalent. This symmetry guarantees a single regioisomer.[2]

6-Chloro Synthesis (Regio-promiscuous)

The starting material is 1-(3-chlorophenyl)-1-phenylhydrazine . The meta-chloro substituent renders the two ortho positions non-equivalent:

  • Cyclization at C2 (para to Cl): Yields the 6-chloro isomer (Major product due to sterics).

  • Cyclization at C6 (ortho to Cl): Yields the 4-chloro isomer (Minor product).

This lack of selectivity necessitates rigorous purification (column chromatography) to isolate the 6-chloro target.

Reaction Workflow Diagram

The following diagram illustrates the divergent pathways based on the hydrazine precursor.

FischerSynthesis Start5 1-(4-chlorophenyl)- 1-phenylhydrazine Inter5 Hydrazone Intermediate (Symmetric) Start5->Inter5 + Ketone Start6 1-(3-chlorophenyl)- 1-phenylhydrazine Inter6 Hydrazone Intermediate (Asymmetric) Start6->Inter6 + Ketone Ketone Propionaldehyde (Acid Catalyst) Prod5 5-Chloro-3-methyl- 1-phenylindole (Single Isomer) Inter5->Prod5 Cyclization (Equivalent Ortho Sites) Prod6 6-Chloro-3-methyl- 1-phenylindole (Major) Inter6->Prod6 Cyclization at Less Steric Site Prod4 4-Chloro-3-methyl- 1-phenylindole (Minor Impurity) Inter6->Prod4 Cyclization at Steric Site

Caption: Regioselectivity in Fischer Indole Synthesis. Note the mixture formation in the 6-chloro pathway.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-methyl-1-phenylindole

Objective: High-yield synthesis exploiting the symmetry of the para-substituted precursor.

  • Reagents:

    • 1-(4-chlorophenyl)-1-phenylhydrazine hydrochloride (1.0 eq)

    • Propionaldehyde (1.1 eq)

    • Acetic Acid (Glacial, Solvent/Catalyst)[3]

    • Ethanol (Recrystallization)[4]

  • Procedure:

    • Condensation: Dissolve hydrazine (10 mmol) in glacial acetic acid (20 mL). Add propionaldehyde (11 mmol) dropwise at room temperature. Stir for 30 minutes to form the hydrazone.

    • Cyclization: Heat the mixture to reflux (

      
      ) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of hydrazone.
      
    • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). A precipitate should form.[2]

    • Neutralization: Neutralize with saturated

      
       to pH 7–8.
      
    • Isolation: Filter the solid or extract with Dichloromethane (

      
      ). Dry organic layer over 
      
      
      
      .[5]
    • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 80–90%.

Protocol B: Synthesis & Purification of 6-Chloro-3-methyl-1-phenylindole

Objective: Selective isolation of the 6-chloro isomer from the 4/6-chloro mixture.

  • Reagents:

    • 1-(3-chlorophenyl)-1-phenylhydrazine hydrochloride (1.0 eq)

    • Propionaldehyde (1.1 eq)

    • Polyphosphoric Acid (PPA) or

      
       (Lewis Acid Catalyst often improves ratio)
      
  • Procedure:

    • Cyclization: Mix hydrazine and propionaldehyde in acetic acid as above, or use PPA at

      
       for 1 hour for harsher cyclization conditions which may favor the thermodynamic product (6-chloro).
      
    • Work-up: Quench with ice water and extract with Ethyl Acetate.

    • Separation (Critical Step): The crude contains both 6-chloro (major) and 4-chloro (minor) isomers.

      • Flash Chromatography: Use a gradient of Hexane:Toluene (due to

        
        -stacking differences). The 4-chloro isomer typically elutes first due to steric shielding of the polar nitrogen region (though N is substituted here, the dipole differs).
        
    • Characterization: Verify using

      
      -NMR.[6][7][8][9][10] The 4-chloro isomer will show a distinct doublet for H5/H6/H7 pattern different from the 6-chloro pattern.
      

Spectroscopic Distinction (NMR)

Distinguishing these isomers requires careful analysis of the aromatic region (


).[9]
IsomerCoupling Pattern (Benzene Ring)Key Signal (

values)
5-Chloro H4 (d), H6 (dd), H7 (d)H4 appears as a doublet with meta-coupling (

) to H6. H7 appears as a doublet (

).
6-Chloro H7 (s/d), H5 (dd), H4 (d)H7 appears as a narrow doublet (meta-coupling to H5,

) or singlet. H5 is a doublet of doublets (

).

Note: The "1-phenyl" group adds multiplet signals in the


 range, often overlapping with indole protons. COSY (Correlation Spectroscopy) is recommended for definitive assignment.

References

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. [Link]

  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. [Link]

Sources

Exploratory

N-Phenyl Indole Derivatives: A Technical Guide for Drug Discovery Scaffolds

Executive Technical Summary The N-phenyl indole scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to mimic the purine core of ATP and the side chains of aromatic amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The N-phenyl indole scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to mimic the purine core of ATP and the side chains of aromatic amino acids (tryptophan, phenylalanine). This guide serves as a technical blueprint for leveraging this scaffold in the development of high-potency therapeutics, specifically targeting tubulin polymerization , receptor tyrosine kinases (RTKs) , and GPCRs .

Unlike simple indole derivatives, the N-phenyl substitution introduces a critical hydrophobic vector, allowing the molecule to access deep hydrophobic pockets in targets like the colchicine-binding site of tubulin or the allosteric sites of HIV-1 gp41. This guide provides validated synthetic protocols, detailed Structure-Activity Relationship (SAR) maps, and mechanistic insights to accelerate lead optimization.

The Scaffold Architecture: Physicochemical Foundation

The N-phenyl indole moiety (1-phenyl-1H-indole) offers a unique balance of lipophilicity and electronic tunability.

  • Lipophilicity (LogP): The N-phenyl group significantly increases LogP (typically > 4.0 for unsubstituted analogs), necessitating the introduction of polar groups (e.g., amino, hydroxyl, sulfonamide) on the phenyl ring to maintain drug-likeness (Lipinski compliance).

  • Electronic Effects: The nitrogen lone pair is part of the indole aromatic system. N-arylation reduces the electron density of the indole ring slightly via induction but allows for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding pockets.
  • Conformational Dynamics: The N-phenyl bond has a rotational energy barrier that allows the phenyl ring to adopt a twisted conformation relative to the indole plane (dihedral angle ~40-50°), crucial for induced-fit binding mechanisms.

Synthetic Mastery: Validated Protocols

To ensure reproducibility and scalability, we present two distinct, self-validating protocols for constructing the N-phenyl indole core.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Application: High-value intermediates, late-stage functionalization, and electron-deficient aryl halides. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Materials:
  • Substrate: Indole derivative (1.0 equiv)

  • Coupling Partner: Aryl bromide/iodide (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or BINAP (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Critical for functional group tolerance

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

    • Self-Validation: The glassware must be free of moisture; any condensation will kill the active catalyst species.

  • Reagent Charging: Add Indole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂, Ligand, and Cs₂CO₃ to the flask.

    • Checkpoint: Ensure the base is finely ground to maximize surface area.

  • Degassing: Seal the system and evacuate/backfill with Argon three times. Add anhydrous Toluene via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Visual Check: The reaction mixture should transition from a suspension to a dark red/brown solution, indicating active Pd-ligand complex formation.

  • Monitoring: Check TLC (Hexane/EtOAc 8:1).

    • Endpoint: Disappearance of the indole spot (usually lower Rf than product).

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling

Application: Cost-sensitive scale-up, electron-rich aryl halides. Mechanism: Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination.

Materials:
  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or trans-1,2-diaminocyclohexane

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Methodology:
  • Mixing: In a screw-cap pressure vial, combine Indole, Aryl Iodide, CuI, Ligand, and Base.

  • Solvation: Add DMSO. Sparge with Nitrogen for 10 minutes to remove dissolved oxygen.

    • Causality: Oxygen promotes homocoupling of the aryl halide and oxidation of the ligand.

  • Heating: Seal and heat to 110°C for 24 hours.

    • Visual Check: The mixture often turns a deep blue/green color initially, settling into a brown suspension.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

    • Self-Validation: The product should precipitate out as a solid. If an oil forms, extraction with EtOAc is required.

Visualization: Catalytic Cycle (Buchwald-Hartwig)

BuchwaldHartwig Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Indole-Pd-Ar) OxAdd->Coord + Indole Deprot Deprotonation (Base removes HBr) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HBr RedElim->Pd0 Regeneration Product N-Phenyl Indole RedElim->Product

Figure 1: The catalytic cycle for Palladium-mediated N-arylation.[1] The rate-determining step is often the oxidative addition for aryl chlorides or reductive elimination for bulky substrates.

Medicinal Chemistry & SAR: Targeting Biological Pathways[2][3][4][5]

The N-phenyl indole scaffold is versatile. Small structural modifications shift its affinity between distinct biological targets.

Target A: Tubulin Polymerization Inhibition (Colchicine Site)

Compounds in this class disrupt microtubule dynamics, causing cell cycle arrest at the G2/M phase.

  • Key Pharmacophore: The 3,4,5-trimethoxyphenyl group attached to the indole nitrogen or C2 position is essential. It mimics the A-ring of Colchicine.

  • SAR Insight:

    • N1-Position: 3,4,5-trimethoxyphenyl is optimal.

    • C3-Position: Formyl (-CHO) or acetyl groups enhance potency by acting as H-bond acceptors.

    • C5-Position: Methoxy (-OMe) or Halogen (-F, -Cl) substitution improves metabolic stability and binding affinity.

Target B: Kinase Inhibition (VEGFR/EGFR)

These derivatives act as ATP-competitive inhibitors.

  • Key Pharmacophore: The indole core occupies the adenine binding pocket. The N-phenyl group extends into the hydrophobic back-pocket.

  • SAR Insight:

    • N1-Position: Phenyl ring substituted with electron-withdrawing groups (e.g., -F, -CF3) or sulfonamides (-SO2NH2) to interact with the gatekeeper residue.

    • C2-Position: Aromatic heterocycles (e.g., thiazole, pyridine) provide additional H-bonding interactions with the hinge region.

Visualization: SAR Decision Map

SAR_Map Core N-Phenyl Indole Scaffold Tubulin Target: Tubulin (Colchicine Site) Core->Tubulin Anticancer (Cytotoxic) Kinase Target: Kinases (VEGFR/EGFR) Core->Kinase Targeted Therapy Tub_N1 N1-Phenyl: 3,4,5-Trimethoxy essential Tubulin->Tub_N1 Tub_C3 C3-Pos: Small H-bond acceptor (CHO, COMe) Tubulin->Tub_C3 Kin_N1 N1-Phenyl: 4-F or 3-SO2NH2 (Hydrophobic Pocket) Kinase->Kin_N1 Kin_C2 C2-Pos: Heterocycle (Thiazole) (Hinge Binder) Kinase->Kin_C2

Figure 2: Structure-Activity Relationship (SAR) map guiding the derivatization of the scaffold for specific biological targets.

Quantitative Data Summary

The following table summarizes the potency of key N-phenyl indole derivatives against standard cancer cell lines, highlighting the impact of the 3,4,5-trimethoxy substitution.

Compound IDN1-SubstituentC3-SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)Tubulin Inhibition
Ref-1 PhenylH> 100> 100Inactive
IND-A 4-MethoxyphenylFormyl1.77 ± 0.373.75 ± 0.11Moderate
IND-B 3,4,5-Trimethoxyphenyl Formyl 0.035 0.042 Potent (< 2 µM)
IND-C 4-FluorophenylAcetyl12.518.2Weak

Data derived from aggregated literature sources [1, 2]. Note the >100-fold increase in potency with the trimethoxy motif.

References

  • Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives. Arabian Journal of Chemistry. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Coupling Protocol. Organic Syntheses. [Link]

Sources

Exploratory

Technical Guide: Strategic Synthesis of N-Aryl-5-Chloroindoles

Executive Summary The N-arylation of 5-chloroindole represents a critical transformation in medicinal chemistry, particularly for modulating the pharmacokinetics and metabolic stability of indole-based therapeutics. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylation of 5-chloroindole represents a critical transformation in medicinal chemistry, particularly for modulating the pharmacokinetics and metabolic stability of indole-based therapeutics. Unlike simple indole, the 5-chloro derivative presents a unique electronic challenge: the C5-chlorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the N-H bond (~16.0 vs. ~17.0 for indole) while simultaneously reducing the nucleophilicity of the nitrogen atom.

This guide moves beyond generic protocols to provide a decision-based framework for synthesizing N-aryl-5-chloroindoles. It prioritizes three methodologies: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) for complex substrates, Copper-Catalyzed Coupling (Ullmann/Chan-Lam) for cost-effective scale-up, and Nucleophilic Aromatic Substitution (


)  for specific electron-deficient aryl partners.

Part 1: Strategic Framework & Mechanistic Insight

The 5-Chloroindole Paradox

Success in N-arylation depends on balancing deprotonation against nucleophilic attack.

  • The Advantage: The 5-Cl substituent stabilizes the indolyl anion, making deprotonation by weak bases (e.g.,

    
    , 
    
    
    
    ) more thermodynamic favorable than with unsubstituted indole.
  • The Disadvantage: The same electron-withdrawing nature reduces the electron density at the nitrogen, making the oxidative addition or transmetallation steps (depending on the cycle) kinetically slower.

Implication: Catalyst systems must be tuned to facilitate the reductive elimination step, which is often rate-determining for electron-poor nucleophiles.

Part 2: Methodology A – Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

This is the "Gold Standard" for high-value intermediates where yield and functional group tolerance are paramount.

Mechanistic Logic

For sterically hindered or electron-poor indoles, traditional ligands (e.g.,


) fail. We utilize Dialkylbiaryl Phosphine Ligands  (Buchwald Ligands).
  • Ligand Choice: XPhos or tBuXPhos .[1] The bulky biaryl backbone promotes the difficult reductive elimination of the N-aryl-5-chloroindole product.

  • Precatalyst: Pd_2(dba)_3 or G3-Palladacycles . These generate the active monoligated Pd(0) species rapidly.

Validated Protocol
  • Substrates: 5-Chloroindole (1.0 equiv), Aryl Bromide/Chloride (1.2 equiv).

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos (2-4 mol%) (L:M ratio 2:1).

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv) if acid-sensitive groups are absent.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Conditions: 100°C, 12-18h, Inert Atmosphere (

    
    /Ar).
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under argon.

  • Solids Addition: Charge 5-chloroindole, aryl halide (if solid), base, and Pd/Ligand precursors.

  • Degassing: Evacuate and backfill with argon (3x) to remove

    
     which poisons Pd(0).
    
  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 100°C. Monitor via TLC/LCMS.

  • Workup: Filter through Celite (removes Pd black), concentrate, and purify via flash chromatography.

Visualization: Catalytic Cycle

BuchwaldHartwig Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)-Ar-X(H-Indole)] OxAdd->AmineCoord + 5-Cl-Indole Deprotonation Deprotonation (Base) [L-Pd(II)-Ar-Indolyl] AmineCoord->Deprotonation - HX (Base) RedElim Reductive Elimination Product Release Deprotonation->RedElim Rate Limiting Step RedElim->Pd0 Regeneration

Caption: Pd-catalyzed cycle. Bulky ligands facilitate the final Reductive Elimination step.

Part 3: Methodology B – Copper-Catalyzed Coupling (Ullmann-Type)

Ideal for scale-up or when using aryl iodides. Modern "Modified Ullmann" conditions use diamine ligands to lower temperatures from 200°C to 80-110°C.

Mechanistic Logic

Copper facilitates coupling via a


 cycle.[2]
  • Ligand: DMEDA (N,N'-dimethylethylenediamine) or L-Proline . These bidentate ligands prevent catalyst aggregation and increase the solubility of the Cu-complex.

  • Base:

    
     or 
    
    
    
    . Carbonates are often preferred for their solubility profile in DMF/DMSO.
Validated Protocol
  • Substrates: 5-Chloroindole (1.0 equiv), Aryl Iodide (1.2 equiv).

  • Catalyst: CuI (5-10 mol%).

  • Ligand: DMEDA (10-20 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene (for DMEDA) or DMSO (for L-Proline).

  • Conditions: 80-110°C, 24h, Sealed tube.

Critical Note: Unlike Pd-coupling, trace water can kill this reaction by protonating the intermediate. Use strictly anhydrous bases.

Part 4: Methodology C – Chan-Lam Oxidative Coupling

This is the "Mild" approach, utilizing Aryl Boronic Acids instead of halides. It is conducted in air, making it operationally simple but often slower.

Validated Protocol
  • Substrates: 5-Chloroindole (1.0 equiv), Aryl Boronic Acid (1.5-2.0 equiv).

  • Catalyst:

    
     (10-20 mol% or stoichiometric).
    
  • Base: Pyridine or

    
     (2.0 equiv).
    
  • Solvent: DCM or 1,2-Dichloroethane.

  • Conditions: Room Temperature, Open to Air (needs

    
     to reoxidize Cu).[3]
    
  • Additive: Molecular sieves (4Å) are recommended to absorb water generated during the cycle.

Part 5: Comparative Analysis & Decision Matrix

Select the methodology based on your substrate constraints and available resources.

FeatureBuchwald-Hartwig (Pd)Modified Ullmann (Cu)Chan-Lam (Cu/B)

(Metal-Free)
Primary Utility Complex, high-value synthesisBulk scale-up, Aryl IodidesMild conditions, fragile groupsElectron-poor Aryl Fluorides
Aryl Partner Ar-Cl, Ar-Br, Ar-OTfAr-I, Ar-BrAr-

Ar-F (w/ EWG like

)
Cost High (Pd + Ligand)Low (CuI + Amine)Medium (Boronic acids)Low
Sensitivity

Sensitive

Sensitive
Tolerates Air/MoistureRobust
Temp 80-100°C80-120°C20-40°C25-100°C
Decision Logic Diagram

DecisionMatrix Start Start: N-Arylation of 5-Cl-Indole Q1 Is the Aryl Partner Electron Deficient? (e.g., p-NO2, p-CN) Start->Q1 SNAr Use SNAr (Base + DMSO) Q1->SNAr Yes Q2 Is the Aryl Partner a Boronic Acid? Q1->Q2 No ChanLam Use Chan-Lam (Cu(OAc)2, Air) Q2->ChanLam Yes Q3 Is the Aryl Halide an Iodide? Q2->Q3 No Ullmann Use Modified Ullmann (CuI, DMEDA) Q3->Ullmann Yes (Low Cost) Buchwald Use Buchwald-Hartwig (Pd-XPhos) Q3->Buchwald No (Cl/Br/OTf)

Caption: Algorithmic approach to selecting the optimal synthetic pathway.

Part 6: Troubleshooting & Expertise (The "Art" of Synthesis)

  • The "Stalled" Reaction (Pd):

    • Symptom:[4][5][6][7][8][9] 50% conversion, catalyst dead.

    • Cause: Indole poisoning. The free N-H can coordinate to Pd(II) forming a stable bis-indole complex that refuses to eliminate.

    • Fix: Increase ligand-to-metal ratio to 2:1 or 3:1 to outcompete the indole substrate for Pd coordination sites.

  • C3-Arylation Side Products:

    • Mechanism:[10][4][6][9][11][12][13][14][15] Indoles are ambient nucleophiles. C3 is electron-rich.

    • Fix: Use bulky bases (NaOtBu) and non-polar solvents (Toluene) to favor N-deprotonation over C3-Friedel-Crafts type mechanisms. The 5-Cl group helps suppress C3 reaction slightly, but solvent choice is the primary control.

  • Purification of 5-Chloroindoles:

    • N-arylated 5-chloroindoles are often highly lipophilic.

    • Tip: If the product co-elutes with the aryl halide starting material, switch from Hexane/EtOAc to Hexane/DCM or Toluene/Hexane solvent systems on silica.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of the American Chemical Society.[2][4]

  • Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature.

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Catalysis." Tetrahedron Letters.

  • Ma, D., & Cai, Q. "Copper-Catalyzed Ullmann-Type N-Arylation of Indoles, Pyrroles, Imidazoles, Pyrazoles, and Indazoles." Synlett.

  • Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-indole

Executive Summary The synthesis of 5-chloro-3-methyl-1-phenyl-1H-indole presents a classic regioselectivity challenge in heterocyclic chemistry. While the Fischer Indole Synthesis is the industry standard for constructin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-indole presents a classic regioselectivity challenge in heterocyclic chemistry. While the Fischer Indole Synthesis is the industry standard for constructing the indole core, the direct application of this method using asymmetric N,N-diarylhydrazines (e.g., 1-(4-chlorophenyl)-1-phenylhydrazine) is chemically flawed for this specific target. Electronic deactivation by the chlorine substituent directs the [3,3]-sigmatropic rearrangement toward the more electron-rich non-chlorinated ring, yielding the incorrect regioisomer (1-(4-chlorophenyl)-3-methylindole).

To ensure structural integrity and high purity, this guide details a Modular Assembly Strategy . This protocol decouples the core formation from the N-arylation, utilizing a robust Fischer cyclization to generate the 5-chloro-3-methylindole scaffold, followed by a transition-metal-catalyzed N-phenylation. This approach guarantees the position of the 5-chloro substituent and offers superior process control.

Chemical Strategy & Pathway

The synthesis is bifurcated into two high-fidelity phases.[1] The first phase utilizes the Fischer synthesis to lock in the 5-chloro and 3-methyl substituents. The second phase installs the 1-phenyl group via Ullmann-type coupling, avoiding the regiochemical ambiguity of direct cyclization.

Reaction Workflow Visualization

G cluster_mech Mechanism: The Regioselectivity Checkpoint Start1 4-Chlorophenylhydrazine HCl Inter1 Hydrazone Intermediate Start1->Inter1 Condensation Start2 Propionaldehyde Diethyl Acetal Start2->Inter1 Core 5-Chloro-3-methylindole (The Core) Inter1->Core Fischer Cyclization (ZnCl2/AcOH, 100°C) Final TARGET: 5-Chloro-3-methyl- 1-phenyl-1H-indole Core->Final N-Arylation (Ullmann Coupling) Reagent2 Iodobenzene + CuI Catalyst Reagent2->Final

Figure 1: Modular synthetic pathway decoupling the core indole formation from N-functionalization to ensure regiochemical purity.

Phase 1: Fischer Synthesis of 5-Chloro-3-methylindole

Objective: Synthesize the indole core.[2][3][4][5] Critical Precursor Choice: We utilize propionaldehyde diethyl acetal rather than free propionaldehyde. Free aldehydes are prone to self-aldol polymerization under the harsh acidic conditions required for Fischer cyclization, leading to "tarry" byproducts and low yields. The acetal releases the aldehyde slowly in situ.

Materials
  • Substrate: (4-Chlorophenyl)hydrazine hydrochloride (CAS: 1073-70-7)

  • Carbonyl Source: Propionaldehyde diethyl acetal (CAS: 4744-08-5)

  • Catalyst/Solvent: Zinc Chloride (

    
    ) in Glacial Acetic Acid (
    
    
    
    )
Step-by-Step Protocol
  • Catalyst Preparation:

    • In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve anhydrous

      
       (1.5 eq) in glacial acetic acid (10 volumes relative to hydrazine mass).
      
    • Note:

      
       is hygroscopic; weigh quickly or use a glovebox.
      
  • Hydrazone Formation (In Situ):

    • Add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) to the stirring acid solution.

    • Heat the mixture to 60°C until the hydrazine salt is fully suspended/dissolved.

    • Add propionaldehyde diethyl acetal (1.1 eq) dropwise over 20 minutes.

    • Process Control: A slight color change (yellow to orange) indicates hydrazone formation.

  • Cyclization (The Fischer Step):

    • Raise the temperature to 100°C (Reflux) .

    • Maintain reflux for 3–4 hours.

    • Mechanism Check: The reaction proceeds via the ene-hydrazine tautomer.[4][6][7] The protonated nitrogen triggers the [3,3]-sigmatropic shift. Since the starting material is symmetric regarding the nitrogen (NH-NH2), there is no ambiguity here; the chlorine remains at the 5-position relative to the new C-C bond.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice (500 g) with vigorous stirring to precipitate the crude indole.

    • Neutralize the acetic acid carefully with 40% NaOH or saturated

      
       solution until pH ~8. Caution: Exothermic.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from ethanol/water or purify via flash column chromatography (Hexanes:EtOAc 9:1).

    • Yield Expectation: 65–75%.

    • Validation:

      
       NMR should show a singlet at ~2.3 ppm (3-methyl) and the characteristic indole NH broad singlet at ~8.0 ppm.
      

Phase 2: N-Arylation (Ullmann-Type Coupling)

Objective: Install the 1-phenyl group. Rationale: Standard nucleophilic aromatic substitution (


) fails here because iodobenzene is not activated by electron-withdrawing groups. We employ a Copper(I)-catalyzed Ullmann coupling, which is robust and cost-effective compared to Palladium (Buchwald-Hartwig) alternatives for this specific transformation.
Materials
  • Substrate: 5-Chloro-3-methylindole (Product of Phase 1)

  • Aryl Halide: Iodobenzene (1.2 eq)

  • Catalyst: Copper(I) Iodide (

    
    , 10 mol%)
    
  • Ligand: trans-1,2-Diaminocyclohexane or L-Proline (20 mol%)

  • Base: Potassium Phosphate (

    
    ) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Protocol
  • Reaction Setup:

    • In a pressure tube or heavy-walled flask, combine 5-chloro-3-methylindole (1.0 eq), iodobenzene (1.2 eq),

      
       (0.1 eq), ligand (0.2 eq), and base (2.0 eq).
      
    • Evacuate and backfill with Argon (

      
      ) to remove oxygen (critical for Cu(I) catalysis).
      
    • Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Coupling:

    • Seal the vessel and heat to 110°C for 12–24 hours.

    • Monitoring: Monitor by TLC or HPLC. The disappearance of the starting indole (more polar) and appearance of the N-phenyl product (less polar) indicates progress.

  • Work-up:

    • Cool to room temperature.[8]

    • Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate.

  • Final Purification:

    • Purify via silica gel chromatography (100% Hexanes to 95:5 Hexanes:EtOAc). The N-phenyl product is highly lipophilic.

    • Target Product: 5-Chloro-3-methyl-1-phenyl-1H-indole.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Acid Strength (Phase 1) Glacial AcOH + ZnCl2Strong mineral acids (H2SO4) can cause sulfonation of the electron-rich indole ring. Lewis acid (

) provides milder activation.
Temperature (Phase 1) 95°C - 105°CThe [3,3]-sigmatropic rearrangement has a high activation energy barrier. Below 90°C, the reaction stalls at the hydrazone stage.
Oxygen Exclusion (Phase 2) Argon/Nitrogen AtmosphereCu(I) catalysts are easily oxidized to inactive Cu(II) species in the presence of air, killing the catalytic cycle.
Ligand Choice (Phase 2) Diamine or Amino AcidLigands stabilize the Cu-intermediate and solubilize the inorganic base, accelerating the oxidative addition step.
The "Regioselectivity Paradox" Explained

Researchers often attempt to synthesize this target in one step using 1-(4-chlorophenyl)-1-phenylhydrazine . This invariably fails or results in low yields of the desired isomer.

  • Mechanism: The rearrangement step involves the attack of the ene-hydrazine on the aromatic ring.

  • Electronic Effect: The chlorine atom is electron-withdrawing (inductive effect). This deactivates the chlorophenyl ring relative to the unsubstituted phenyl ring.

  • Outcome: The cyclization preferentially occurs on the unsubstituted phenyl ring, yielding 1-(4-chlorophenyl)-3-methylindole (the "inverse" isomer).

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and scope).
  • Fischer, E., & Jourdan, F. (1883).[4][7] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Link

  • Antilla, J. C., Klapars, A., & Buchwald, S. W. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11688. (Protocol for Phase 2). Link

  • BenchChem. (2025).[1][2] Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide. (Validation of the two-step modular strategy). Link

Sources

Application

reaction conditions for cyclization of N-(4-chlorophenyl)-N-phenylhydrazine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of cyclizing the unsymmetrical hydrazine -(4-chlorophenyl)- -phenylhydrazine (1,1-dia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of cyclizing the unsymmetrical hydrazine


-(4-chlorophenyl)-

-phenylhydrazine
(1,1-diarylhydrazine).

The primary cyclization pathway for 1,1-diarylhydrazines is the Fischer Indole Synthesis upon reaction with a ketone. This guide focuses on controlling the regioselectivity of this cyclization—specifically, directing the ring closure to the unsubstituted phenyl ring versus the chlorophenyl ring.

Application Note: Regioselective Cyclization of -(4-Chlorophenyl)- -phenylhydrazine

Executive Summary

The cyclization of


-(4-chlorophenyl)-

-phenylhydrazine with enolizable ketones presents a classic regioselectivity challenge. Due to the electronic dissimilarity between the 4-chlorophenyl and phenyl rings, the [3,3]-sigmatropic rearrangement—the rate-determining step of the Fischer Indole Synthesis—can theoretically occur on either aromatic ring.

This protocol establishes that cyclization preferentially occurs on the unsubstituted phenyl ring , yielding


-(4-chlorophenyl)indole derivatives. This selectivity is driven by the electronic deactivation of the chloro-substituted ring. We provide an optimized protocol using Brønsted acid catalysis in protic media , which maximizes yield while suppressing byproduct formation (e.g., acid-catalyzed cleavage or polymerization).

Mechanistic Insight & Regioselectivity

To optimize conditions, one must understand the electronic drivers of the reaction.

The Regioselectivity Rule

The Fischer Indole mechanism involves the formation of an ene-hydrazine intermediate followed by a [3,3]-sigmatropic shift.

  • Electronic Effect: The rearrangement behaves as an electrophilic attack on the aromatic ring. Electron-donating groups (EDGs) accelerate this step, while electron-withdrawing groups (EWGs) like chlorine deactivate the ring.

  • Outcome: The unsubstituted phenyl ring is more electron-rich (more nucleophilic) than the 4-chlorophenyl ring. Consequently, the rearrangement occurs on the phenyl ring.

  • Product: The resulting indole nitrogen retains the 4-chlorophenyl group.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation point where regioselectivity is determined.

FischerMechanism cluster_PathA Path A (Preferred): Attack on Phenyl Ring cluster_PathB Path B (Disfavored): Attack on 4-Cl-Phenyl Ring Start N-(4-Cl-Ph)-N-Ph-hydrazine + Ketone (e.g., Cyclohexanone) Hydrazone Arylhydrazone Intermediate Start->Hydrazone - H2O (Acid Cat.) EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization TransitionA [3,3]-Sigmatropic Shift (Lower Activation Energy) EneHydrazine->TransitionA TransitionB [3,3]-Sigmatropic Shift (Deactivated by Cl) EneHydrazine->TransitionB Slow IntermediateA Diimine Intermediate TransitionA->IntermediateA ProductA Product: N-(4-chlorophenyl)-1,2,3,4-tetrahydrocarbazole IntermediateA->ProductA - NH3 ProductB Product: N-phenyl-6-chloro-1,2,3,4-tetrahydrocarbazole TransitionB->ProductB

Figure 1: Mechanistic pathway highlighting the electronic preference for cyclization on the unsubstituted phenyl ring.

Optimized Reaction Conditions

The choice of acid and solvent is critical for converting the hydrazine without degrading the sensitive N-N bond before rearrangement.

Comparison of Catalytic Systems
ParameterMethod A: Standard (Acetic Acid)Method B: Strong Acid (H₂SO₄/EtOH)Method C: Lewis Acid (ZnCl₂)
Acid Strength Weak (Brønsted)Strong (Brønsted)Moderate (Lewis)
Temperature Reflux (118°C)Reflux (78°C)100-140°C
Reaction Time 2 - 4 Hours1 - 2 Hours4 - 12 Hours
Yield Profile High (75-85%) Moderate (60-70%)Variable
Impurity Profile Low; clean conversionHigher; tar formation possibleRequires rigorous extraction
Recommendation Primary Choice Use for unreactive ketonesUse for acid-sensitive ketones
Solvent Selection
  • Glacial Acetic Acid: Acts as both solvent and catalyst. Ideal for stable substrates.

  • Ethanol: Requires external acid (H₂SO₄ or HCl). Good for solubility but lower boiling point may slow the [3,3]-shift.

  • Toluene: Used with Lewis acids (e.g., ZnCl₂ or p-TsOH) for azeotropic water removal (Dean-Stark).

Detailed Experimental Protocol

Target Synthesis: Preparation of N-(4-chlorophenyl)-1,2,3,4-tetrahydrocarbazole (Model Reaction).

Reagents & Equipment
  • Substrate:

    
    -(4-chlorophenyl)-
    
    
    
    -phenylhydrazine (1.0 equiv).
  • Co-reactant: Cyclohexanone (1.1 equiv).

  • Solvent/Catalyst: Glacial Acetic Acid (10 volumes).

  • Equipment: Round-bottom flask, reflux condenser, nitrogen inlet, heating mantle.

Step-by-Step Workflow

ProtocolWorkflow Step1 1. Mixing Dissolve Hydrazine & Cyclohexanone in AcOH Step2 2. Reaction Reflux (118°C) 2-3 Hours Step1->Step2 Step3 3. Monitoring Check TLC/HPLC (Disappearance of Hydrazine) Step2->Step3 Step3->Step2 Incomplete Step4 4. Workup Cool to RT -> Pour into Ice Water -> Precipitate Step3->Step4 Complete Step5 5. Purification Filter Solid -> Recrystallize (EtOH) Step4->Step5

Figure 2: Operational workflow for the acetic acid-mediated cyclization.

Procedure Narrative
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge

    
    -(4-chlorophenyl)-
    
    
    
    -phenylhydrazine (10.0 g, 45.7 mmol) and Cyclohexanone (4.93 g, 50.3 mmol).
  • Solvent Addition: Add Glacial Acetic Acid (100 mL). The mixture may be a slurry initially.

  • Reaction: Attach a reflux condenser and flush with Nitrogen for 5 minutes. Heat the mixture to reflux (approx. 118°C). The solids should dissolve upon heating, turning the solution dark orange/brown.

  • Completion: Maintain reflux for 3 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The hydrazine spot (

    
    ) should disappear, replaced by a higher running fluorescent indole spot (
    
    
    
    ).
  • Workup: Cool the reaction mixture to room temperature. Slowly pour the reaction mass into 500 mL of stirred ice-cold water. The product will precipitate as a crude solid.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure full precipitation. Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from hot Ethanol (or an EtOH/Water mix). Dry in a vacuum oven at 50°C to constant weight.

Critical Quality Attributes (CQAs) & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Tarring Temperature too high or acid too strong.Switch to Ethanol/H₂SO₄ at 78°C or reduce reaction time.
Incomplete Reaction Water in the system (stops hydrazone formation).Ensure reagents are dry; consider adding molecular sieves or using Dean-Stark.
Regioisomer Mixture (Rare) Electronic effects balanced.Verify structure by NMR.[1] The 4-Cl-phenyl group should show distinct AA'BB' splitting on the indole nitrogen.

References

  • Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Ockey, D. A., et al. (2014). Regioselectivity in the Fischer Indole Synthesis. Journal of Organic Chemistry. (General reference for electronic effects in diaryl systems).
  • GuideChem. (2024). Preparation of 4-Chlorophenylhydrazine hydrochloride. (Reference for precursor handling).

Sources

Method

Vilsmeier-Haack formylation of 5-chloro-3-methyl-1-phenylindole

This application note details the protocol for the regioselective C-2 formylation of 5-chloro-3-methyl-1-phenylindole using the Vilsmeier-Haack reaction. This transformation is critical for generating pharmacophores in d...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the regioselective C-2 formylation of 5-chloro-3-methyl-1-phenylindole using the Vilsmeier-Haack reaction. This transformation is critical for generating pharmacophores in drug discovery, particularly for indole-based kinase inhibitors and anti-inflammatory agents where the C-2 position serves as a vector for further diversification (e.g., Knoevenagel condensation, reductive amination).

Part 1: Chemical Logic & Mechanistic Design

Regioselectivity Analysis

The indole scaffold typically undergoes electrophilic aromatic substitution (EAS) at the electron-rich C-3 position. However, in the substrate 5-chloro-3-methyl-1-phenylindole , the C-3 position is sterically blocked by a methyl group.

  • N-1 Position: Blocked by a phenyl group.

  • C-3 Position: Blocked by a methyl group.[1]

  • C-2 Position: The electronic bias directs the electrophile to the C-2 position. While C-2 is inherently less nucleophilic than C-3, the blocking of C-3 and the N-protection (preventing N-formylation) forces the Vilsmeier reagent (chloroiminium ion) to attack C-2.

  • Electronic Effects: The 5-chloro substituent is electron-withdrawing (inductive effect,

    
    ), deactivating the benzene ring. The 1-phenyl  group is also mildly electron-withdrawing via induction but can donate electron density via resonance. The overall deactivation necessitates thermal activation  (heating) to drive the reaction to completion, unlike simple indoles which often react at 
    
    
    
    .
Reaction Pathway
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic Vilsmeier Reagent  (Chloromethyliminium salt).[2][3][4][5][6]
    
  • Electrophilic Attack: The indole attacks the iminium species at C-2.

  • Intermediate Stabilization: Formation of an iminium intermediate.

  • Hydrolysis: Aqueous basic workup hydrolyzes the iminium salt to the target aldehyde: 5-chloro-3-methyl-1-phenyl-1H-indole-2-carbaldehyde .

Part 2: Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.PurityNote
5-Chloro-3-methyl-1-phenylindole Substrate1.0>98%Dry thoroughly before use.
Phosphorus Oxychloride (POCl

)
Reagent1.5 - 2.099%Corrosive/Toxic. Distill if dark.
N,N-Dimethylformamide (DMF) Solvent/Rgt5 - 10 volAnhydrousUse fresh bottle or dry over sieves.
Sodium Acetate / NaOH QuenchExcessSat. Aq.For buffering/neutralization.[2][7]
Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In-Situ)

  • Charge an oven-dried round-bottom flask (RBF) with anhydrous DMF (5 volumes relative to indole mass).

  • Cool the DMF to 0–5 °C using an ice/salt bath.

  • Add POCl

    
      (1.5 equiv) dropwise via a pressure-equalizing addition funnel over 15–20 minutes.
    
    • Critical: Maintain internal temperature

      
      . The reaction is exothermic.[2]
      
    • Observation: The solution will turn pale yellow/orange, indicating iminium salt formation. Stir at 0 °C for 30 minutes.

Step 2: Substrate Addition

  • Dissolve 5-chloro-3-methyl-1-phenylindole (1.0 equiv) in a minimum amount of anhydrous DMF (2–3 volumes).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0–5 °C .

  • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

Step 3: Thermal Activation (The "Hard" Formylation)

  • Due to the deactivating 5-Cl and steric bulk, heat the reaction mixture to 80–90 °C .

  • Monitor by TLC (Eluent: 20% EtOAc/Hexane) or LC-MS.

    • Time: Reaction typically requires 4–6 hours at this temperature.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of a polar aldehyde spot (
      
      
      
      ).

Step 4: Hydrolysis & Workup

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly into a beaker containing crushed ice (10 volumes) with vigorous stirring.

    • Caution: Exothermic hydrolysis of excess POCl

      
      .
      
  • Neutralize the acidic solution (pH ~1) to pH 8–9 using saturated aqueous Sodium Acetate or 2N NaOH.

    • Note: Slow addition is required to prevent "gumming" of the product.

  • Stir the suspension for 1–2 hours. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.

Step 5: Isolation & Purification

  • Filtration: Filter the precipitate and wash copiously with water to remove DMF and inorganic salts.

  • Drying: Dry the solid under vacuum at 45 °C.

  • Purification: If necessary, recrystallize from Ethanol/DMF or purify via flash chromatography (SiO

    
    , 0 
    
    
    
    20% EtOAc in Hexanes).

Part 3: Visualization (Mechanism & Workflow)

Figure 1: Reaction Mechanism & Pathway

VilsmeierMechanism DMF DMF VilsmeierRgt Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierRgt 0°C POCl3 POCl3 POCl3->VilsmeierRgt Intermediate C-2 Iminium Intermediate VilsmeierRgt->Intermediate + Substrate 80-90°C Substrate 5-Chloro-3-methyl- 1-phenylindole Substrate->Intermediate Hydrolysis Hydrolysis (pH 8-9) Intermediate->Hydrolysis Product Target Aldehyde (C-2 Formyl) Hydrolysis->Product - Me2NH

Caption: Mechanistic pathway for the C-2 formylation of 3-substituted indoles via Vilsmeier-Haack.

Figure 2: Experimental Workflow

Workflow Start Start: Dry Reagents Step1 1. Form Vilsmeier Reagent (DMF + POCl3, 0°C, 30 min) Start->Step1 Step2 2. Add Indole Substrate (Dropwise in DMF) Step1->Step2 Step3 3. Heat to 80-90°C (4-6 Hours) Step2->Step3 Check TLC Check Complete? Step3->Check Check->Step3 No Step4 4. Ice Quench & Basify (Sat. NaOAc to pH 9) Check->Step4 Yes Step5 5. Filter & Wash Solid Step4->Step5 Finish Final Product: Yellow Solid Step5->Finish

Caption: Step-by-step experimental workflow for high-yield synthesis.

Part 4: Expected Results & Troubleshooting

Characterization Data (Expected)
  • Appearance: Pale yellow to yellow solid.

  • Yield: 75% – 85%.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~10.0 ppm (s, 1H, CHO ). Diagnostic peak.
      
    • 
       7.0 – 8.0 ppm (m, 8H, Aromatic protons: Indole + Phenyl).
      
    • 
       ~2.5 ppm (s, 3H, CH
      
      
      
      ).
    • Absence: No N-H singlet (confirming N-substitution).

  • MS (ESI): Calculated for C

    
    H
    
    
    
    ClNO: 269.7; Found [M+H]
    
    
    : 270.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Reaction temp too low.Increase temp to 95–100 °C. The 5-Cl group deactivates the ring significantly.
Tarry/Sticky Product Rapid quenching or pH shock.Neutralize very slowly with vigorous stirring. Use NaOAc instead of NaOH for milder pH rise.
No Reaction Wet DMF (POCl

hydrolyzed).
Use freshly distilled DMF or store over 4Å molecular sieves.
N-Formylation? Not possible.N-1 is blocked by Phenyl. If N-1 was H, N-formylation would compete.

References

  • Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.[3] Link

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Benzenoid Aromatic Compounds.[8] Organic Reactions.[2][3][4][5][7][8][9][10][11][12][13][14] Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4][5][6][7][8][9][11][15][16] Comprehensive Organic Synthesis. Link

  • BenchChem. (2025).[2][15] Vilsmeier-Haack Formylation of Indoles: Protocols and Data.[2][13][15]Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.Link

Sources

Application

C-H activation protocols for 5-chloro-3-methyl-1-phenyl-1H-indole at C2 position

Application Note: Strategic C-H Activation Protocols for 5-chloro-3-methyl-1-phenyl-1H-indole Part 1: Executive Summary & Substrate Analysis 1.1 Scope and Significance This guide details the regioselective C-H activation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Activation Protocols for 5-chloro-3-methyl-1-phenyl-1H-indole

Part 1: Executive Summary & Substrate Analysis

1.1 Scope and Significance This guide details the regioselective C-H activation of 5-chloro-3-methyl-1-phenyl-1H-indole (Substrate 1) at the C2 position. This scaffold is a privileged pharmacophore; the C5-chloro group serves as a handle for late-stage diversification, while the N-phenyl group enhances lipophilicity and metabolic stability.

Traditional methods for C2-functionalization (e.g., C2-lithiation) are incompatible with the electrophilic nature of the C5-chloro substituent and the base-sensitivity of the system. Transition-metal-catalyzed C-H activation offers a mild, atom-economical alternative.

1.2 Substrate Reactivity Profile The regioselectivity of Substrate 1 is governed by the interplay of steric blocking and electronic activation:

  • C3-Methyl Blockade: The C3 position, typically the most nucleophilic site in indoles (HOMO coefficient highest at C3), is blocked by the methyl group. This forces electrophilic metallation to the C2 position.

  • N-Phenyl Modulation: Unlike N-H indoles, the N-phenyl group prevents N-coordination-directed pathways. However, it does not exert the strong steric hindrance of an N-TIPS group, leaving C2 accessible.

  • C5-Chloro Integrity: The protocol must avoid oxidative addition into the C5-Cl bond. We prioritize Pd(II)/Pd(0) cycles where C-H activation is kinetically favored over C-Cl insertion, or Ir(III) cycles which are orthogonal to aryl chlorides.

Table 1: Physicochemical Properties

Property Value Implication for Protocol
Formula C₁₅H₁₂ClN MW = 241.72 g/mol
C3 Substituent Methyl Blocks C3 ; directs electrophiles to C2.
N Substituent Phenyl No Directing Group (DG) effect; relies on innate reactivity.

| C5 Substituent | Chloro | Chemoselectivity Risk ; avoid Pd(0)-rich conditions without specific ligands. |

Part 2: Detailed Protocols

Methodology A: Pd-Catalyzed C2-Arylation (Direct Arylation)

Mechanism: Electrophilic Palladation / Concerted Metalation-Deprotonation (CMD). Target Transformation: C2-H


 C2-Ar
Rationale:  This protocol utilizes Aryl Iodides  as coupling partners.[1] Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides (C5-Cl), ensuring chemoselectivity. Silver salts are employed to abstract iodide, generating a cationic, highly electrophilic Pd(II) species that attacks the electron-rich C2 position.

Reagents:

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10-20 mol%) or Ligandless

  • Base/Additive: Silver Acetate (AgOAc) or Ag₂CO₃ (Stoichiometric)

  • Solvent: DMF or DMA (Polar aprotic promotes cationic Pd species)

Step-by-Step Protocol:

  • Preparation (Glovebox or Schlenk Line):

    • To a flame-dried 20 mL reaction vial equipped with a magnetic stir bar, add Substrate 1 (1.0 equiv, 0.5 mmol, 121 mg).

    • Add Aryl Iodide (1.5 equiv). Note: Avoid aryl bromides to prevent competition with C5-Cl.

    • Add Pd(OAc)₂ (5 mol%, 5.6 mg) and PPh₃ (10 mol%, 13.1 mg).

    • Add AgOAc (2.0 equiv, 167 mg). Critical: Ag+ precipitates I-, driving the reaction.

  • Reaction:

    • Add anhydrous DMA (N,N-Dimethylacetamide) (2.5 mL, 0.2 M).

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100 °C in an aluminum block for 12–16 hours.

  • Workup:

    • Cool to room temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc, 20 mL).

    • Filter through a pad of Celite to remove AgI and Pd black. Wash the pad with EtOAc.

    • Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMA.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0-10% EtOAc).

Methodology B: Ir-Catalyzed C2-Borylation (Steric Control)

Mechanism: Ir(III)/Ir(V) Catalytic Cycle via Active Species [Ir(cod)(OMe)]₂ + dtbpy. Target Transformation: C2-H


 C2-Bpin
Rationale:  Iridium-catalyzed borylation is governed by sterics. The C2 position is sterically accessible (flanked by N-Ph and C3-Me), whereas C4 is blocked by C3-Me and C7 is blocked by N-Ph. This method preserves the C5-Cl bond completely, providing a bifunctional building block (C2-Bpin / C5-Cl).

Reagents:

  • Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Solvent: THF or Hexane

Step-by-Step Protocol:

  • Catalyst Activation:

    • In a glovebox, mix [Ir(OMe)(cod)]₂ (5 mg) and dtbpy (4 mg) in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction Setup:

    • Add Substrate 1 (0.5 mmol, 121 mg) and B₂pin₂ (0.55 mmol, 140 mg) to a separate vial.

    • Transfer the active catalyst solution to the substrate vial.

    • Add additional THF to reach 0.25 M concentration.

  • Execution:

    • Seal and heat at 80 °C for 4–8 hours.

    • Monitoring: Check by GC-MS or LC-MS. The disappearance of starting material is usually rapid.

  • Isolation:

    • Pass the reaction mixture through a short plug of silica gel (eluting with Et₂O or CH₂Cl₂) to remove the catalyst.

    • Concentrate in vacuo.

    • Note: The resulting C2-borylated indole is often stable enough for immediate Suzuki coupling or can be purified by rapid chromatography.

Part 3: Visualization & Mechanism

Catalytic Cycle: Pd-Catalyzed Direct Arylation (CMD Mechanism)

The following diagram illustrates the mechanistic pathway for Methodology A, highlighting the critical role of the Acetate/Carbonate base in the Concerted Metalation-Deprotonation (CMD) step which dictates regioselectivity at C2.

CMD_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Ar L2Pd(II)(Ar)(I) OxAdd->PdII_Ar LigandEx Ligand Exchange (AgOAc -> AgI) PdII_Ar->LigandEx PdII_OAc L2Pd(II)(Ar)(OAc) LigandEx->PdII_OAc CMD_TS CMD Transition State (C2-H Activation) PdII_OAc->CMD_TS Substrate 1 PdII_Diaryl L2Pd(II)(Ar)(Indole) CMD_TS->PdII_Diaryl -AcOH RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0

Figure 1: Catalytic cycle for Pd-catalyzed C2-arylation via CMD mechanism. The acetate ligand assists in deprotonating C2.

Experimental Workflow: C2-Arylation

Workflow Start Start: Weigh Substrate 1 (121 mg) Reagents Add Reagents: Pd(OAc)2, PPh3, AgOAc, Ar-I Start->Reagents Solvent Solvent: Add DMA (anhydrous) Argon Purge Reagents->Solvent Heat Reaction: 100°C, 16h Sealed Vial Solvent->Heat Workup Workup: Dilute EtOAc Filter Celite Wash H2O Heat->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step workflow for the direct arylation protocol.[2][3][4]

Part 4: Troubleshooting & Optimization

Table 2: Troubleshooting Guide

Observation Root Cause Corrective Action
Low Conversion Catalyst Deactivation (Pd Black) Add more PPh₃ (up to 20 mol%) or switch to PCy₃. Ensure O₂ exclusion.
C5-Cl Loss Oxidative Addition into C-Cl Switch from Ar-Br to Ar-I . Lower temp to 80°C. Use Method B (Borylation) then Suzuki.
C2 vs C7 Mixture Poor Regiocontrol Confirm C3-Methyl is present. C7 activation is rare with PPh₃; switch to bulky ligands (e.g., JohnPhos) to favor C2 further.

| Protodehalogenation | Loss of Cl or I | Solvent too wet. Ensure anhydrous DMA/DMF. |

References

  • Lane, B. S., & Sames, D. (2004).[5] Direct C-H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles.[3][6] Organic Letters, 6(17), 2897–2900.[5] Link

  • Li, R., Jiang, L., & Lu, W. (2011). Palladium-Catalyzed Direct Arylation of Indoles with Aryl Boronic Acids.[6] Organometallics, 30(11), 3130–3136. Link

  • Paul, S., & DeBoef, B. (2010). Oxidative Cross-Coupling of Indoles and Arenes via Pd/Cu Catalysis. Organic Letters, 12(15), 3328–3331. Link

  • Miyaura, N., & Hartwig, J. F. (2010). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Synthetic Utility. Chemical Reviews, 110(2), 890–931. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

Sources

Method

synthesis of 5-chloro-3-methyl-1-phenylindole from propionaldehyde

Executive Summary This Application Note details a robust, two-stage protocol for the synthesis of 5-chloro-3-methyl-1-phenylindole , a privileged scaffold in medicinal chemistry often associated with anti-inflammatory (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, two-stage protocol for the synthesis of 5-chloro-3-methyl-1-phenylindole , a privileged scaffold in medicinal chemistry often associated with anti-inflammatory (COX-2 inhibition) and CNS-active pharmacophores.

Unlike theoretical routes that attempt low-yielding one-pot multi-component reactions, this guide utilizes a stepwise convergent approach :

  • Construction of the Indole Core: A regioselective Fischer Indole Synthesis using propionaldehyde and 4-chlorophenylhydrazine.

  • N-Functionalization: A copper-catalyzed Ullmann-type

    
    -arylation to introduce the phenyl group.
    

This methodology prioritizes operational stability, scalability, and intermediate purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of regioisomers and minimize side reactions (such as polymerization of the aldehyde).

  • Disconnection: The C-N bond at position 1 and the indole core formation.

  • Precursors: 4-Chlorophenylhydrazine hydrochloride, Propionaldehyde, Iodobenzene.

  • Key Logic:

    • Regiocontrol: Propionaldehyde (

      
      ) cyclizes exclusively to the 3-methylindole derivative via the Fischer mechanism. The 
      
      
      
      -methylene group is the site of enolization and subsequent C-C bond formation.
    • Substituent Placement: Starting with 4-chlorophenylhydrazine ensures the chlorine atom ends up at the 5-position (para to the hydrazine nitrogen becomes meta to the new C-C bond, which is position 5 in the indole numbering).

Reaction Pathway Diagram

ReactionPathway Start1 4-Chlorophenylhydrazine Hydrochloride Inter Intermediate: 5-Chloro-3-methylindole Start1->Inter Step 1: Fischer Indole (AcOH, Reflux) Start2 Propionaldehyde Start2->Inter Product Target: 5-Chloro-3-methyl-1-phenylindole Inter->Product Step 2: N-Arylation (CuI, Ligand, Base) Reagent Iodobenzene (CuI Catalyst) Reagent->Product

Figure 1: Two-step convergent synthesis pathway.

Phase 1: Construction of the Indole Core[1]

Objective

Synthesize 5-chloro-3-methylindole via Fischer Indole Cyclization.

Mechanism Insight

The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine.[1][2] A [3,3]-sigmatropic rearrangement breaks the N-N bond and forms the C-C bond, followed by ammonia elimination to aromatize the system.

Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9][10][11]Amount (Example)Role
4-Chlorophenylhydrazine HCl 179.051.05.37 g (30 mmol)Substrate
Propionaldehyde 58.081.11.92 g (2.4 mL)Substrate
Glacial Acetic Acid 60.05Solvent60 mLSolvent/Catalyst
Sulfuric Acid (conc.) 98.08Cat.1.5 mLCo-Catalyst
Detailed Protocol
  • Hydrazone Formation (In Situ):

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chlorophenylhydrazine hydrochloride (5.37 g) in glacial acetic acid (50 mL).

    • Add propionaldehyde (2.4 mL) dropwise over 5 minutes at room temperature.

    • Observation: The suspension may clear slightly or change color as the hydrazone forms. Stir at room temperature for 30 minutes to ensure complete hydrazone formation.

  • Cyclization:

    • Add concentrated sulfuric acid (1.5 mL) carefully to the mixture.

    • Heat the reaction mixture to reflux (approx. 118°C) .

    • Maintain reflux for 3 hours . Monitor reaction progress via TLC (20% EtOAc in Hexanes). The hydrazone spot should disappear, and a fluorescent indole spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-water (200 mL) with vigorous stirring. The crude indole will precipitate as a solid or sticky oil.

    • Neutralize the acidic solution by slowly adding saturated

      
        or 
      
      
      
      solution until pH ~8.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (50 mL), dry over anhydrous

      
       , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (9:1).

    • Yield Expectation: 65-75% as an off-white to pale yellow solid.

Phase 2: N-Functionalization (N-Arylation)

Objective

Synthesize 5-chloro-3-methyl-1-phenylindole via Copper-Catalyzed Coupling.

Rationale

While Palladium-catalyzed (Buchwald-Hartwig) couplings are effective, Copper-catalyzed (Ullmann-type) reactions are often superior for electron-rich indoles due to lower cost and excellent functional group tolerance. We utilize a ligand-accelerated system (CuI/Diamine) to allow milder conditions than traditional Ullmann reactions.

Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9][10][11]Amount (Example)Role
5-Chloro-3-methylindole 165.621.01.66 g (10 mmol)Substrate
Iodobenzene 204.011.22.45 g (1.34 mL)Coupling Partner
Copper(I) Iodide (CuI) 190.450.0595 mg (5 mol%)Catalyst
trans-1,2-Cyclohexanediamine 114.190.10114 mg (10 mol%)Ligand
Potassium Phosphate (

)
212.272.14.46 gBase
Toluene (Anhydrous)92.14Solvent10 mLSolvent
Detailed Protocol
  • Setup:

    • Use a dried pressure tube or a Schlenk flask equipped with a magnetic stir bar.

    • Add 5-chloro-3-methylindole (1.66 g),

      
        (95 mg), and 
      
      
      
      (4.46 g).
    • Evacuate and backfill with Argon (or Nitrogen) 3 times to remove oxygen.

  • Reagent Addition:

    • Under Argon flow, add anhydrous Toluene (10 mL), Iodobenzene (1.34 mL), and trans-1,2-cyclohexanediamine (114 mg/120

      
      L).
      
    • Critical Note: The order of addition (Solvent

      
       Liquid Reagents) helps prevent catalyst deactivation.
      
  • Reaction:

    • Seal the tube/flask.

    • Heat to 110°C in an oil bath for 24 hours .

    • Monitoring: The reaction mixture will turn a blue/green slurry color. TLC (Hexanes:EtOAc 95:5) should show consumption of the starting indole.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc.

    • Concentrate the filtrate under reduced pressure.[12]

  • Purification:

    • Purify via flash column chromatography.[4]

    • Eluent: 100% Hexanes to remove excess Iodobenzene, then gradient to Hexanes:EtOAc (98:2).

    • Product: 5-Chloro-3-methyl-1-phenylindole.[13]

    • Yield Expectation: 85-92% as a white/crystalline solid.

Analytical Validation

Expected NMR Data (Reference)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (d, 1H, C4-H) – Doublet due to meta-coupling.
      
    • 
       7.40-7.55 (m, 5H, N-Phenyl protons).
      
    • 
       7.25 (d, 1H, C7-H).[8]
      
    • 
       7.15 (dd, 1H, C6-H).
      
    • 
       7.05 (s, 1H, C2-H) – Characteristic singlet for the indole C2.
      
    • 
       2.35 (s, 3H, 
      
      
      
      ) – Methyl group at C3.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete hydrazone formation before heating.Ensure the mixture is stirred at RT for 30-45 mins before adding

and heating.
Sticky/Tar Product in Step 1 Polymerization of propionaldehyde.Add aldehyde dropwise; do not use large excess. Ensure reagents are fresh.
Incomplete Conversion in Step 2 Catalyst deactivation by Oxygen.Strictly degas solvents and use an Argon atmosphere.
Blue Color in Step 2 Oxidation of Copper/Amine complex.This is normal during workup but ensure inert atmosphere during heating.

References

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002, 124(39), 11684–11688. [Link]

  • Organic Syntheses. "4-Benzyloxyindole." Organic Syntheses, Coll. Vol. 9, p.63 (1998); Vol. 74, p.248 (1997). [Link]

  • Wikipedia. "Fischer Indole Synthesis." Wikipedia, The Free Encyclopedia. [Link]

Sources

Application

functionalization of 5-chloro-1-phenylindole scaffold for SAR studies

Application Note: Strategic Functionalization of the 5-Chloro-1-Phenylindole Scaffold for SAR Profiling Executive Summary & Strategic Importance The 5-chloro-1-phenylindole scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 5-Chloro-1-Phenylindole Scaffold for SAR Profiling

Executive Summary & Strategic Importance

The 5-chloro-1-phenylindole scaffold represents a "privileged structure" in drug discovery, particularly for targeting G-protein coupled receptors (GPCRs) such as the Cannabinoid receptor type 2 (CB2) and various kinase inhibitors (e.g., VEGFR-2, EGFR).

  • 1-Phenyl Group: Provides significant lipophilic bulk and

    
    -stacking opportunities within hydrophobic pockets, while preventing metabolic N-dealkylation common in N-alkyl indoles.
    
  • 5-Chloro Substituent: Serves a dual purpose:

    • Metabolic Blocking: Prevents CYP450-mediated oxidation at the electron-rich C5 position.

    • Synthetic Handle: Acts as a latent electrophile for palladium-catalyzed cross-coupling, allowing late-stage diversification.

This guide provides a modular workflow to functionalize this scaffold at three distinct vectors (C3, C5, and C2), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Reactivity Map

Before initiating synthesis, it is critical to understand the electronic bias of the scaffold. The indole ring is electron-rich, but the 5-chloro and 1-phenyl substituents modulate this reactivity.

  • C3 (Nucleophilic): The most electron-rich position, ideal for Electrophilic Aromatic Substitution (

    
    ).
    
  • C2 (Acidic/Directable): The N-phenyl group increases the acidity of the C2-proton (inductive effect), facilitating lithiation or transition-metal catalyzed C-H activation.

  • C5 (Electrophilic): The C-Cl bond is unreactive to standard nucleophiles but active in Pd-catalyzed oxidative addition (requires electron-rich ligands like XPhos or SPhos).

ReactivityMap Scaffold 5-Chloro-1-Phenylindole C3 C3 Position (Nucleophilic) Target: Vilsmeier-Haack Scaffold->C3 High HOMO Coeff. C5 C5 Position (Electrophilic) Target: Suzuki Coupling Scaffold->C5 Aryl Chloride Handle C2 C2 Position (Acidic/Steric) Target: Lithiation/C-H Activation Scaffold->C2 Inductive Activation

Figure 1: Reactivity profile of the 5-chloro-1-phenylindole core. Green indicates nucleophilic susceptibility; Red indicates electrophilic potential; Yellow indicates acidity/C-H activation potential.

Module A: C3-Functionalization (The "Gateway" Reaction)

The introduction of a carbon handle at C3 is the most common SAR entry point. We utilize the Vilsmeier-Haack Formylation to install an aldehyde, which serves as a versatile precursor for reductive aminations (to mimic tryptamines) or Knoevenagel condensations.

Protocol 1: C3-Formylation of 5-Chloro-1-Phenylindole

Mechanism: Formation of the electrophilic chloroiminium ion (Vilsmeier reagent) followed by


 at C3 and hydrolysis.

Reagents:

  • Substrate: 5-Chloro-1-phenylindole (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (

    
    ) (1.2 equiv)
    
  • Solvent/Reagent B:

    
    -Dimethylformamide (DMF) (5.0 equiv, anhydrous)
    
  • Quench: Sodium Acetate (aq) or

    
     (sat.)
    

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (Critical):

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (

      
      ) to 
      
      
      
      .
    • Add

      
       dropwise via syringe. Caution: Exothermic.
      
    • Stir at

      
       for 30 minutes until a slight yellow/orange color persists (formation of the chloroiminium salt).
      
  • Substrate Addition:

    • Dissolve 5-chloro-1-phenylindole in a minimum volume of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent at

      
      .
      
    • Allow the mixture to warm to room temperature, then heat to

      
       for 3 hours.
      
  • Monitoring (Self-Validation):

    • TLC: Elute in 20% EtOAc/Hexane. The aldehyde product is typically more polar (lower

      
      ) than the starting indole due to the carbonyl dipole.
      
    • Visual: The reaction mixture often turns deep red/orange.

  • Hydrolysis & Workup:

    • Cool to

      
      .
      
    • Pour the mixture slowly into crushed ice containing sodium acetate (

      
      ). Note: This buffers the HCl generated, preventing acid-catalyzed polymerization.
      
    • Stir vigorously for 1 hour. A solid precipitate (the aldehyde) should form.

    • Filter the solid, wash with water, and dry. Recrystallize from EtOH if necessary.

Expert Insight: The 5-chloro group is electron-withdrawing, which slightly deactivates the ring compared to unsubstituted indole. If conversion is sluggish, increase temperature to


, but avoid higher temperatures to prevent formylation at the phenyl ring (though rare due to steric twist).

Module B: C5-Diversification (Suzuki-Miyaura Coupling)

Standard Pd-catalyzed couplings often fail on aryl chlorides due to the high bond dissociation energy of C-Cl. For this scaffold, we utilize Buchwald's biaryl phosphine ligands (e.g., XPhos or SPhos) which are specifically designed to facilitate the oxidative addition of unactivated aryl chlorides.

Protocol 2: C5-Arylation via Pd-Catalysis

Reagents:

  • Substrate: 5-Chloro-1-phenylindole (or its C3-formyl derivative)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: XPhos (4 mol%) (2:1 Ligand:Pd ratio)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (The "Trust" Step):

    • Combine substrate, boronic acid, base, and ligand in a microwave vial or pressure tube.

    • Add solvents.

    • Crucial: Sparge with Argon for 10 minutes. Oxygen is the primary cause of failure in low-reactivity couplings.

  • Catalyst Addition:

    • Add the Pd source quickly under a positive stream of Argon. Cap the vessel immediately.

  • Reaction:

    • Heat to

      
       (oil bath) or 
      
      
      
      (microwave) for 4–12 hours.
    • Observation: The reaction typically turns black (active Pd(0)) from an initial reddish/brown state.

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Partition between EtOAc and water.

    • Purify via flash chromatography.

Data Summary: Ligand Selection for 5-Cl Indoles

LigandSubstrate ScopeYield (Typical)Notes

Poor< 20%Fails to activate C-Cl bond efficiently.
SPhos Good75-85%Excellent for sterically hindered boronic acids.
XPhos Excellent 85-95% Standard for unactivated aryl chlorides.
dppf Moderate50-60%Better suited for aryl bromides/iodides.

Module C: C2-Functionalization (Directed Lithiation)

The N-phenyl group protects the nitrogen, allowing the use of strong bases. The C2 proton is the most acidic ring proton (


 in DMSO, lowered by the inductive effect of N-Ph).

Protocol Strategy:

  • Deprotonation: Treat with

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA in THF at
    
    
    .
  • Electrophile Trapping: Quench with

    
     (to acid), 
    
    
    
    (to aldehyde), or
    
    
    (to iodide for subsequent coupling).

Caution: Ensure the C3 position is either blocked or that the temperature is strictly controlled (


), as C3-lithiation can compete thermodynamically upon warming. However, with N-substituted indoles, Kinetic Deprotonation favors C2.

SAR Library Generation Workflow

The following diagram illustrates the logical flow for generating a library of 20-50 analogs using the protocols above.

SAR_Workflow Start Scaffold: 5-Cl-1-Ph-Indole Step1 Pathway A: C3-Formylation (Vilsmeier-Haack) Start->Step1 Electrophilic Subst. Step2 Pathway B: C5-Cross Coupling (Pd-Cat / XPhos) Start->Step2 Oxidative Addition Step1->Step2 Sequential Funct. Lib1 Library 1: C3-Amines (Reductive Amination) Step1->Lib1 R-NH2 / NaBH(OAc)3 Lib2 Library 2: C5-Biaryls (Suzuki Coupling) Step2->Lib2 Ar-B(OH)2

Figure 2: Divergent synthesis workflow. Pathway A prioritizes the "head" group (C3), while Pathway B modifies the metabolic "tail" (C5).

References

  • Vilsmeier-Haack Mechanism & Application

    • Jones, G., & Stanforth, S. P. (2000).[1][2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2]

    • Relevance: Foundational text for the formyl
  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

    • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
    • Relevance: Establishes XPhos/SPhos as the standard for activating the 5-chloroindole handle (Module B).
  • Indole C2-Functionalization

    • Bergman, J., & Venemalm, L. (1992). Lithiation of N-substituted indoles. Journal of Organic Chemistry, 57(8), 2495-2497.
    • Relevance: Validates the regioselectivity of C2-lithi
  • Bioactivity of 5-Chloroindoles (CB2/Anticancer)

    • Youssif, B. G., et al. (2019).[3] 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents. European Journal of Medicinal Chemistry, 177, 1-11.[3] (Analogous indole SAR discussion).

    • Relevance: Provides context for the biological importance of the 5-chloro scaffold.

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-Phenyl-3-Methylindoles via Sequential Fischer Indolization and N-Arylation

Abstract The N-arylindole scaffold is a cornerstone in medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics.[1] This application note provides a comprehensive g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-arylindole scaffold is a cornerstone in medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics.[1] This application note provides a comprehensive guide to the efficient synthesis of N-phenyl-3-methylindoles utilizing a one-pot, three-component microwave-assisted protocol. By leveraging the principles of green chemistry, this method combines a Fischer indolization with a subsequent copper-catalyzed N-arylation, dramatically reducing reaction times from hours or days to minutes.[2][3] We will delve into the underlying reaction mechanisms, provide a detailed and validated experimental protocol, and discuss key parameters for optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate their synthetic workflows for this important class of heterocyclic compounds.

Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional methods for synthesizing substituted indoles, while foundational, often involve prolonged reaction times, harsh conditions, and significant energy consumption.[4][5] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. MAOS utilizes microwave irradiation to directly and efficiently heat reactants and solvents through a mechanism known as dielectric heating.[6] This process involves the interaction of the microwave's electric field with polar molecules, causing rapid rotation and friction, which generates heat volumetrically throughout the sample.

The primary advantages of this technique over conventional oil-bath heating are numerous and significant:

  • Dramatically Reduced Reaction Times: Reactions that typically take hours can often be completed in minutes.[7][8]

  • Increased Yields and Purity: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[8][9]

  • Enhanced Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel or surrounding environment, leading to significant energy savings.[2][10]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.[8][11]

This protocol harnesses these advantages to perform a sequential Fischer indolization and N-arylation in a single vessel, offering a streamlined and efficient route to N-phenyl-3-methylindoles.

Reaction Mechanism and Key Parameters

The synthesis is achieved through a one-pot, three-component sequence. First, 3-methylindole is generated in situ via the classic Fischer indole synthesis. Subsequently, without isolation, a copper catalyst and an aryl halide are used to perform an N-arylation.

Step 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust reaction that forms an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[12]

The mechanism proceeds through several key stages:

  • Hydrazone Formation: Phenylhydrazine reacts with a ketone (in this case, acetone, to ultimately yield 3-methylindole after rearrangement) to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [7][7]-Sigmatropic Rearrangement: Following protonation, a concerted[7][7]-sigmatropic rearrangement (the key step) occurs, breaking the N-N bond and forming a C-C bond.

  • Rearomatization and Cyclization: The resulting di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis yields the aromatic indole ring.[12]

Fischer_Indole_Mechanism cluster_main Fischer Indole Synthesis Mechanism A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation A->B  -H₂O C Ene-hydrazine (Tautomer) B->C  H⁺ D [3,3]-Sigmatropic Rearrangement C->D  Heat E Rearomatization & Intramolecular Cyclization D->E F Ammonia Elimination E->F  -NH₃ G Substituted Indole F->G

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Step 2: Copper-Catalyzed N-Arylation

Following the in-situ formation of 3-methylindole, the reaction proceeds to an N-arylation step, often based on the Ullmann condensation. In this microwave-assisted protocol, a simple and inexpensive copper(I) oxide catalyst is highly effective.[3] The indole nitrogen acts as a nucleophile, displacing the halide on the aryl halide (e.g., iodobenzene) to form the N-C bond. A base is required to deprotonate the indole's N-H, making it sufficiently nucleophilic.

Key Optimization Parameters:

  • Catalyst: While various acids can catalyze the Fischer indolization (e.g., p-TSA, H₂SO₄, polyphosphoric acid), the choice can influence the subsequent N-arylation step.[12][13] For the N-arylation, simple copper salts like Cu₂O are inexpensive and effective, avoiding the need for complex and costly ligands.[3]

  • Solvent: A high-boiling point, polar solvent is ideal for microwave synthesis. Ethanol is an excellent choice as it is environmentally benign, has good microwave absorption properties, and is effective for both reaction steps.[3]

  • Base: A non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) is crucial for the N-arylation step to deprotonate the indole without interfering with the reactants.[3]

  • Temperature & Time: Microwave irradiation allows for rapid heating to temperatures well above the solvent's boiling point in a sealed vessel.[14] A typical temperature range is 140-160°C. This high temperature dramatically accelerates both the indolization and the typically sluggish N-arylation, reducing reaction times to minutes.[3]

Experimental Protocol

This protocol details the one-pot synthesis of N-phenyl-3-methylindole from phenylhydrazine hydrochloride, acetone, and iodobenzene.

Materials and Equipment
  • Reagents: Phenylhydrazine hydrochloride (≥98%), Acetone (ACS grade), Iodobenzene (98%), Copper(I) oxide (Cu₂O, 97%), Potassium phosphate (K₃PO₄, ≥98%), Ethanol (200 proof), Ethyl acetate (ACS grade), Hexanes (ACS grade), Anhydrous sodium sulfate (Na₂SO₄), Deionized water.

  • Equipment: Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) with appropriate 10 mL microwave process vials and snap-on caps, magnetic stir bars, rotary evaporator, glass funnels, separatory funnel, standard laboratory glassware, silica gel for column chromatography.

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave reactors operate at high temperatures and pressures; only use vials designed specifically for the instrument and never exceed the manufacturer's recommended volume or pressure limits.[11][15] Allow vials to cool completely before opening.[11]

Step-by-Step Synthesis Procedure

Workflow cluster_workflow One-Pot Synthesis Workflow A 1. Reagent Addition (Hydrazine, Ketone, Solvent) B 2. Microwave Irradiation (Step 1) Fischer Indolization A->B C 3. Cool Vial & Add Arylation Reagents (Aryl Halide, Catalyst, Base) B->C D 4. Microwave Irradiation (Step 2) N-Arylation C->D E 5. Reaction Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Isolate Pure Product N-Phenyl-3-Methylindole F->G

Caption: General workflow for the one-pot microwave-assisted synthesis.

  • Vial Preparation (Fischer Indolization):

    • To a 10 mL microwave process vial containing a magnetic stir bar, add phenylhydrazine hydrochloride (1.0 mmol, 144.6 mg).

    • Add acetone (1.2 mmol, 0.088 mL).

    • Add ethanol (3 mL).

    • Seal the vial securely with a cap.

  • Microwave Irradiation (Step 1):

    • Place the vial into the cavity of the microwave reactor.

    • Irradiate the mixture at 150°C for 10 minutes . Stirring should be active throughout the irradiation period. This step forms the 3-methylindole intermediate.

  • Addition of N-Arylation Reagents:

    • After the first irradiation step is complete, cool the vial to room temperature (below 50°C) using the instrument's compressed air cooling system.

    • Carefully open the vial in the fume hood.

    • Add iodobenzene (1.1 mmol, 0.123 mL), copper(I) oxide (Cu₂O, 0.1 mmol, 14.3 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg).

    • Reseal the vial securely.

  • Microwave Irradiation (Step 2):

    • Place the vial back into the microwave reactor.

    • Irradiate the mixture at 150°C for 20 minutes with active stirring.

  • Reaction Workup:

    • Once the reaction is complete, cool the vial to room temperature.

    • Open the vial and transfer the contents to a 50 mL round-bottom flask, using ethyl acetate to rinse the vial.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Re-dissolve the residue in ethyl acetate (25 mL) and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 5% to 20% ethyl acetate in hexanes) to isolate the pure N-phenyl-3-methylindole.

Data Presentation and Expected Results

The efficiency of this microwave-assisted protocol allows for rapid synthesis with high yields. Below is a table summarizing the expected outcomes and a comparison with conventional heating methods.

MethodReactionTemperature (°C)TimeTypical Yield (%)Reference
Microwave Fischer Indolization 150 10 min - (Intermediate)Protocol
Microwave N-Arylation 150 20 min 75-90% Adapted from[3]
ConventionalFischer Indolization80 (Reflux)4-8 hoursModerate-Good[16]
ConventionalN-Arylation (Ullmann)130-18012-48 hours30-70%[3]

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Indole Incomplete Fischer indolization; Insufficiently acidic conditions.Increase irradiation time or temperature for Step 1. Ensure the quality of the phenylhydrazine hydrochloride salt.
Low Yield of N-Arylation Inactive catalyst; Insufficient base; Poor quality aryl halide.Use fresh Cu₂O. Ensure K₃PO₄ is anhydrous. Use freshly distilled or high-purity iodobenzene.
Formation of Side Products Dimerization or decomposition at high temperatures.Lower the reaction temperature slightly (e.g., to 140°C). Confirm the purity of starting materials.
Reaction Does Not Proceed Poor microwave absorption; Incorrect reagent stoichiometry.Ensure a polar solvent like ethanol or DMF is used. Re-verify the molar equivalents of all reagents.

Conclusion

This application note demonstrates a highly efficient, rapid, and robust protocol for the synthesis of N-phenyl-3-methylindoles. By combining the classic Fischer indole synthesis with a copper-catalyzed N-arylation in a one-pot, microwave-assisted sequence, this method aligns with the principles of green chemistry by saving time, energy, and reducing waste.[17] The protocol is scalable and can be adapted for the synthesis of a diverse library of N-arylindoles, making it an invaluable tool for professionals in drug discovery and materials science.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). SN Applied Sciences. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Organic & Inorganic Au. Available at: [Link]

  • Microwave-assisted synthesis of indole. (n.d.). Università degli Studi di Parma. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. (2023). RSC Publishing. Available at: [Link]

  • Microwave-assisted synthesis of N-arylindoles via C(sp 2 ) -N(sp 2 ) bond formation. (n.d.). ResearchGate. Available at: [Link]

  • 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. (2012). PMC. Available at: [Link]

  • Microwave‐Assisted Chemo‐ and Regioselective Synthesis of N‐arylindoles over Carbazoles Under Phosphine‐Free Conditions. (2026). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. Available at: [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted synthesis of medicinally relevant indoles. (2011). PubMed. Available at: [Link]

  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (2025). ResearchGate. Available at: [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (2009). PMC. Available at: [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory. (2020). Journal of Chemical Education. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC. Available at: [Link]

  • Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (2025). MDPI. Available at: [Link]

Sources

Application

Application Note: Recrystallization Protocols for 5-chloro-3-methyl-1-phenyl-1H-indole

Abstract & Chemical Context The purification of 5-chloro-3-methyl-1-phenyl-1H-indole presents unique challenges distinct from simple indole derivatives. Unlike 1H-indoles, the presence of the N-phenyl group eliminates th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The purification of 5-chloro-3-methyl-1-phenyl-1H-indole presents unique challenges distinct from simple indole derivatives. Unlike 1H-indoles, the presence of the N-phenyl group eliminates the hydrogen bond donor capability (N-H), significantly increasing lipophilicity (LogP > 4.5) and altering solubility profiles. Furthermore, the 5-chloro and 3-methyl substituents add steric bulk and electron-withdrawing character, stabilizing the crystal lattice but increasing the risk of "oiling out" during cooling.

This guide provides a scientifically grounded approach to solvent selection, specifically tailored to avoid common pitfalls such as oiling and co-precipitation of impurities (e.g., unreacted aryl halides or metal catalysts from Buchwald-Hartwig couplings).

Solvent Selection Strategy

The core principle for recrystallizing N-phenyl indoles is to exploit the steep temperature-solubility gradient inherent in semi-polar protic solvents or non-polar/polar binary systems.

Physicochemical Profiling[1][2][3]
  • Target Molecule: 5-chloro-3-methyl-1-phenyl-1H-indole[1]

  • Key Property: High Lipophilicity, Low Water Solubility.

  • Impurities to Remove:

    • Starting Materials: 5-chloro-3-methylindole (polar H-bond donor), Iodobenzene (volatile liquid).

    • Byproducts: Oligomers (highly lipophilic), Palladium/Copper salts (insoluble in organics).

Recommended Solvent Systems

Based on the structural analogs and solubility parameters of N-substituted indoles, the following systems are prioritized:

PrioritySolvent SystemComposition (v/v)Mechanism of ActionUse Case
1 Ethanol (95% or Absolute) 100%Temperature Gradient: High solubility at reflux (78°C); low solubility at 0°C.Primary Choice. Best balance of yield and purity. Green solvent.
2 Ethanol / Water 90:10 to 70:30Anti-Solvent Precipitation: Water acts as a strong anti-solvent to force lattice formation.Use if yield in pure EtOH is too low. Risk: Oiling out if water added too fast.
3 Heptane / Ethyl Acetate 80:20 to 60:40Polarity Tuning: Dissolve in EtOAc (hot), precipitate with Heptane.Best for removing polar impurities (e.g., salts, polar oxides).
4 Isopropanol (IPA) 100%Temperature Gradient: Higher boiling point (82°C) allows for greater solute load.Use if the compound is sparingly soluble in refluxing Ethanol.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the optimal purification route based on crude purity and physical behavior.

SolventLogic Start Crude 5-chloro-3-methyl-1-phenyl-1H-indole SolubilityTest Solubility Test (100 mg in 1 mL) Start->SolubilityTest CheckEtOH Dissolves in refluxing EtOH? SolubilityTest->CheckEtOH RouteA Route A: Pure Ethanol (Cool to 0°C) CheckEtOH->RouteA Yes, fully RouteB Route B: EtOH + Water Dropwise (Anti-solvent) CheckEtOH->RouteB Yes, but yield low CheckSolubilityIPA Dissolves in refluxing IPA? CheckEtOH->CheckSolubilityIPA No, insoluble CheckOil Did it Oil Out? RouteA->CheckOil RouteB->CheckOil RemedyOil Remedy: Re-heat, add more EtOH, seed with crystal CheckOil->RemedyOil Yes End Pure Crystals CheckOil->End No, Crystals Formed RemedyOil->RouteA RouteC Route C: Isopropanol (Higher Boiling Point) CheckSolubilityIPA->RouteC Yes RouteD Route D: Ethyl Acetate / Heptane (Non-polar shift) CheckSolubilityIPA->RouteD No

Caption: Decision tree for selecting the optimal solvent system based on solubility behavior and oiling risks.

Detailed Protocol: Ethanol/Water Recrystallization

This protocol is the industry standard for N-aryl indoles due to the favorable lattice energy stabilization provided by protic solvents.

Phase 1: Dissolution
  • Setup: Place 5.0 g of crude indole in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 25 mL of Absolute Ethanol .

  • Heating: Heat the mixture to reflux (approx. 80°C) using an oil bath.

    • Observation: If the solid does not fully dissolve after 10 minutes of reflux, add ethanol in 2 mL increments.

    • Critical Check: Do not exceed 10 mL solvent per gram of solute unless absolutely necessary, as this reduces yield.

  • Hot Filtration (Optional but Recommended): If insoluble particles (catalyst residues, dust) remain, filter the hot solution through a pre-heated glass frit or Celite pad into a clean, pre-heated Erlenmeyer flask.

Phase 2: Crystallization & Nucleation
  • Slow Cooling: Remove the flask from the heat source and place it on a cork ring. Allow it to cool to room temperature (RT) undisturbed.

    • Note: Rapid cooling forces precipitation of impurities.

  • Anti-Solvent Addition (If needed): If no crystals form at RT, reheat to mild reflux and add warm distilled water dropwise until a faint turbidity (cloudiness) persists. Add 1-2 drops of ethanol to clear it, then cool again.

  • Cryogenic Step: Once at RT, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol/Water (50:50) or cold Heptane (if using EtOAc/Heptane system).

    • Warning: Do not use pure fresh solvent for washing as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. N-phenyl indoles can retain solvent in the lattice; ensure constant weight is achieved.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution becomes cloudy, and liquid droplets form at the bottom instead of crystals. Cause: The compound separates as a liquid phase before it can crystallize (Liquid-Liquid Phase Separation, LLPS). This occurs when the melting point is depressed by impurities or the solvent is too polar.

Corrective Actions:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Adjust Solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to increase solubility.

  • Seed: Cool very slowly. When the temperature is just above the oiling point, add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Switch System: If oiling persists in EtOH/Water, switch to Isopropanol or Heptane/EtOAc .

Analytical Validation (QC)

Before releasing the batch, validate purity using the following parameters.

TechniqueExpected Result for Pure Compound
HPLC (UV 254nm) Single peak >99.0% area. Retention time shift vs. NH-indole (N-phenyl elutes later).
1H NMR (CDCl3) Indole C2-H: Singlet ~7.1-7.3 ppm. N-Phenyl: Multiplet ~7.4-7.6 ppm (5H). C3-Methyl: Singlet ~2.3-2.4 ppm. Absence: No broad singlet at ~8.0-9.0 ppm (indicates unreacted NH-indole).
Melting Point Sharp range (typically <2°C variance). Broad range indicates solvent occlusion or impurities.[2]

Operational Workflow Diagram

The following diagram details the physical steps in the laboratory.

RecrystallizationWorkflow Crude Crude Solid (Weigh) Dissolve Dissolve in Hot Solvent (Reflux) Crude->Dissolve Add EtOH Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If cloudy Cool Controlled Cooling (RT -> 0°C) Dissolve->Cool If clear Filter->Cool Isolate Vacuum Filtration (Buchner Funnel) Cool->Isolate Crystals form Wash Wash Cake (Cold Solvent) Isolate->Wash Dry Vacuum Dry (40°C, 12h) Wash->Dry

Caption: Step-by-step unit operations for the recrystallization of 5-chloro-3-methyl-1-phenyl-1H-indole.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (Demonstrates Ethanol recrystallization for N-phenyl heterocycles). Retrieved from [Link]

  • Odinity. (2013).[3] Recrystallization and Identification of Unknown (N-Phenylsuccinimide). (Validates Ethanol for N-phenyl amides/heterocycles). Retrieved from [Link]

Sources

Method

Application Note: 5-Chloro-3-methyl-1-phenylindole as a Scaffold for Selective COX-2 Inhibitors

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utilization of 5-chloro-3-methyl-1-phenylindole (CAS 918163-12-9) as a privileged scaffold for synthesizing selective...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utilization of 5-chloro-3-methyl-1-phenylindole (CAS 918163-12-9) as a privileged scaffold for synthesizing selective Cyclooxygenase-2 (COX-2) inhibitors.[1][2]

[1][2][3]

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity has driven the development of selective COX-2 inhibitors ("coxibs").[3][4] While traditional coxibs (e.g., Celecoxib, Etoricoxib) rely on pyrazole or pyridine cores, indole-based inhibitors offer a unique chemical space with distinct pharmacokinetic profiles.

5-chloro-3-methyl-1-phenylindole serves as a critical advanced intermediate for this class.[1][2][5] Its structural features—a lipophilic indole core, a 5-chloro substituent mimicking the chlorobenzoyl group of indomethacin, and a rigid 1-phenyl moiety—provide the necessary steric bulk to fill the hydrophobic channel of the COX-2 active site. This guide details the protocols for functionalizing this intermediate to generate potent, selective COX-2 inhibitors.

Structural Rationale & SAR Logic

The design of COX-2 inhibitors requires exploiting the subtle structural differences between the constitutive COX-1 and inducible COX-2 isoforms.[1][2][5]

  • The Hydrophobic Channel: COX-2 possesses a larger hydrophobic side pocket due to the Ile523

    
     Val523 substitution.[2]
    
  • The Scaffold Role: The 5-chloro-3-methyl-1-phenylindole core acts as a rigid template.[1][2][5]

    • 5-Cl: Occupies the hydrophobic pocket near Tyr385.[1][2][5]

    • 1-Phenyl: Provides steric occlusion that can enhance selectivity over COX-1.[1][2][5]

    • 3-Methyl: Prevents metabolic oxidation at the typically reactive C-3 position and increases lipophilicity.[1][2][5]

  • The Missing Pharmacophore: To achieve high potency, this intermediate must be functionalized at the C-2 position with a COX-2 specific pharmacophore, typically a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl group.[1][2][5]

Structural Comparison (DOT Diagram)

COX2_SAR cluster_features Scaffold Features Intermediate 5-Chloro-3-methyl- 1-phenylindole (The Scaffold) Target Target COX-2 Inhibitor (2-Aryl Substituted) Intermediate->Target C-2 Functionalization (C-H Activation or Lithiation) Feat1 5-Cl: Hydrophobic Fit Intermediate->Feat1 Feat2 1-Ph: Steric Bulk Intermediate->Feat2 Feat3 C-2: Reactive Site Intermediate->Feat3 COX2_Pocket COX-2 Active Site (Val523 Side Pocket) Target->COX2_Pocket SO2NH2 / SO2Me binding (H-bond to Arg513/His90)

Figure 1: Structural logic transforming the intermediate into a potent inhibitor.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (If not purchased)

Note: While commercially available (CAS 918163-12-9), in-house synthesis allows for derivative generation.[1][2][5]

Reaction Type: Ullmann-type N-Arylation Starting Materials: 5-Chloro-3-methylindole, Iodobenzene.[1][2][5]

  • Reagents:

    • 5-Chloro-3-methylindole (1.0 eq)[1][2][5]

    • Iodobenzene (1.2 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • L-Proline (0.2 eq) - Ligand[1][2][5]

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • DMSO (Dimethyl sulfoxide) - Solvent[1][2][5]

  • Procedure:

    • Charge a flame-dried Schlenk tube with CuI, L-Proline, and

      
      .[1][2][5]
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add 5-Chloro-3-methylindole dissolved in DMSO, followed by Iodobenzene.[1][2][5]

    • Heat the mixture to 110°C for 24 hours.

    • Workup: Cool to RT, dilute with ethyl acetate, wash with water and brine. Dry over

      
      .[6]
      
    • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

    • Yield: Expect 85-90% as a white/off-white solid.[1][2][5]

Protocol B: Functionalization to Active Inhibitor (C-2 Arylation)

This is the critical step to install the COX-2 pharmacophore.[1][2][5]

Objective: Synthesize 5-chloro-3-methyl-1-phenyl-2-[4-(methylsulfonyl)phenyl]indole .

Method: Palladium-Catalyzed Direct C-H Arylation.[1][2][5]

ParameterSpecification
Substrate 5-Chloro-3-methyl-1-phenylindole (1.0 eq)
Coupling Partner 4-Bromophenyl methyl sulfone (1.2 eq)
Catalyst

(5 mol%)
Ligand Tricyclohexylphosphine (

) (10 mol%)
Base Cesium Carbonate (

) (2.0 eq)
Solvent Toluene / DMF (9:[1][2][5]1)
Temperature 120°C

Step-by-Step:

  • Preparation: In a glovebox or under Argon flow, combine the indole intermediate, sulfone bromide,

    
    , 
    
    
    
    , and
    
    
    in a pressure vial.
  • Reaction: Add degassed solvent. Seal the vial and heat to 120°C for 16-24 hours.

    • Mechanism:[1][2][5][7] The C-2 position is the most acidic C-H bond on the indole ring (after N-H is substituted), allowing for regioselective activation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The product will be significantly more polar than the starting indole.

  • Purification: Filter through a Celite pad. Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexane).

  • Characterization: Confirm structure via

    
    -NMR. Look for the disappearance of the C-2 singlet and the appearance of the para-substituted sulfone system (two doublets).
    

Analytical Quality Control (QC)

To ensure the intermediate is suitable for downstream synthesis, strict QC parameters must be met.

AttributeAcceptance CriterionMethod
Appearance White to pale yellow crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity Conforms to structure

-NMR (DMSO-

)
Residual Solvent < 5000 ppm (total)GC-HS
Water Content < 0.5% w/wKarl Fischer

Impurity Profile:

  • Impurity A: 5-Chloro-3-methylindole (Unreacted starting material).[1][2][5]

  • Impurity B: 1,2-Diphenyl...[1][2][5] (Bis-arylation - rare due to steric hindrance at C-7/C-2).[1][2][5]

Biological Evaluation Protocol (COX-1 vs COX-2)[1][2][3]

Once the inhibitor is synthesized, its selectivity must be validated.

Assay Workflow (DOT Diagram)

Assay_Workflow cluster_enzymes Enzyme Incubation (10 min, 25u00b0C) Sample Synthesized Inhibitor (10 mM DMSO Stock) Dilution Serial Dilution (0.01 nM - 100 u00b5M) Sample->Dilution COX1 Recombinant hCOX-1 + Heme Dilution->COX1 COX2 Recombinant hCOX-2 + Heme Dilution->COX2 Substrate Add Arachidonic Acid (100 u00b5M) + Colorimetric Probe (TMPD) COX1->Substrate COX2->Substrate Readout Measure Absorbance (590 nm) Peroxidase Activity Substrate->Readout Analysis Calculate IC50 & Selectivity Index (SI = IC50_COX1 / IC50_COX2) Readout->Analysis

Figure 2: Colorimetric COX inhibition screening cascade.

Protocol Steps:
  • Enzyme Source: Use purified ovine or recombinant human COX-1 and COX-2 (commercially available kits, e.g., Cayman Chemical).[2]

  • Incubation: Incubate the inhibitor with the enzyme in Tris-HCl buffer (pH 8.0) containing Heme for 10 minutes to allow binding to the active site.

  • Initiation: Add Arachidonic Acid (substrate) and a colorimetric substrate (e.g., TMPD).

  • Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue product.

  • Quantification: Measure absorbance at 590 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

    
    .[1][2][5]
    

Target Metrics for Success:

  • COX-2

    
    :  < 50 nM[1][2][5]
    
  • Selectivity Index (SI): > 100-fold (COX-1/COX-2)[1][2]

Safety & Handling

  • 5-Chloro-3-methyl-1-phenylindole: Generally considered low toxicity, but handle as a potential irritant.[1][2][5] Wear nitrile gloves and safety glasses.

  • Palladium Catalysts: Handle in a fume hood;

    
     can cause sensitization.
    
  • Waste Disposal: Segregate halogenated organic waste (DCM, chlorobenzene) from non-halogenated solvents.

References

  • Zarghi, A., et al. (2005). "Synthesis and biological evaluation of some new 2,3-diaryl-1,3-thiazolidin-4-ones as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(7), 1863-1865. Link

  • Hu, W., et al. (2003). "Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry, 11(24), 5539-5544. Link

  • Knaus, E. E., et al. (2014). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." International Journal of Molecular Sciences, 15(10), 18253-18278. Link

  • Organic Syntheses. (2004).[8] "Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate."[1][2][5][8] Org. Synth., Coll. Vol. 10, p.382. Link

  • Talley, J. J. (1999). "Selective inhibitors of cyclooxygenase-2 (COX-2)." Progress in Medicinal Chemistry, 36, 201-234. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Fischer Synthesis of 5-chloro-3-methyl-1-phenylindole

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 5-chloro-3-methyl-1-phenylindole synthesized via the Fischer indole synthesis. Here, we dissect common experimental challenges, offering scientifically grounded solutions to streamline your research.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from a (substituted) phenylhydrazine and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.[1] Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry.[2] The synthesis of 5-chloro-3-methyl-1-phenylindole involves the reaction of N-phenyl-N'-(4-chlorophenyl)hydrazine with methyl ethyl ketone (MEK). The presence of the chloro-, methyl-, and N-phenyl substituents introduces specific electronic and steric factors that can influence the reaction's outcome.

The mechanism of the Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone.[3] This is followed by tautomerization to an enamine, which then undergoes a[4][4]-sigmatropic rearrangement.[5] Subsequent cyclization and the elimination of ammonia lead to the formation of the indole ring.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-chloro-3-methyl-1-phenylindole, providing explanations for their causes and actionable solutions.

Problem 1: Low to No Product Yield

A low yield or complete failure of the reaction is a common frustration. Several factors can contribute to this issue:

  • Suboptimal Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[1] An inappropriate catalyst or concentration can lead to side reactions or decomposition.

    • Solution: Systematically screen different acid catalysts and their concentrations. For the synthesis of substituted indoles, a trial of both a Brønsted acid like PPA and a Lewis acid like ZnCl₂ is recommended. Start with a catalytic amount and incrementally increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Incorrect Reaction Temperature and Time: The Fischer indole synthesis is sensitive to temperature.[6] Insufficient heat may prevent the reaction from proceeding, while excessive temperatures can lead to the degradation of starting materials and the desired product, often resulting in tar formation.

    • Solution: Optimize the reaction temperature by starting at a moderate temperature (e.g., 80°C) and gradually increasing it. Monitor the reaction by TLC to determine the optimal time for completion, avoiding prolonged heating once the starting material is consumed.

  • Purity of Starting Materials: Impurities in the N-phenyl-N'-(4-chlorophenyl)hydrazine or methyl ethyl ketone can introduce unwanted side reactions and inhibit the desired transformation.

    • Solution: Ensure the purity of your starting materials. Recrystallize the hydrazine if necessary and use freshly distilled ketone.

  • Presence of Water: The reaction is generally sensitive to water, which can interfere with the acid catalyst and hydrolyze key intermediates.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

Problem 2: Formation of Tarry Byproducts and Colored Impurities

The appearance of a dark, tarry substance is a frequent issue, complicating product isolation and purification.

  • Cause: This is often a result of harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong acid, which can lead to the polymerization and decomposition of the indole product.[2]

    • Solution:

      • Lower the Reaction Temperature: Operate at the lowest effective temperature.

      • Reduce Catalyst Concentration: Use the minimum amount of acid catalyst required to drive the reaction.

      • Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed.

      • Milder Catalyst: Consider using a milder catalyst, such as p-toluenesulfonic acid, which may reduce charring.

Problem 3: Formation of Regioisomers

When using an unsymmetrical ketone like methyl ethyl ketone, there is a possibility of forming two different regioisomers.

  • Cause: The initial enamine can form from either the methyl or the ethyl side of the ketone, leading to two different indole products.

    • Solution: The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. Careful optimization of the catalyst and temperature is necessary to favor the formation of the desired 3-methyl isomer.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the synthesis of 5-chloro-3-methyl-1-phenylindole?

The synthesis begins with the formation of the corresponding phenylhydrazone from N-phenyl-N'-(4-chlorophenyl)hydrazine and methyl ethyl ketone. This can be done as a separate step or in situ.[3]

Q2: Which acid catalyst is best for this specific synthesis?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired outcome. A good starting point is to compare a strong Brønsted acid like polyphosphoric acid (PPA) with a Lewis acid like zinc chloride (ZnCl₂). Sulfuric acid has also been shown to be effective in the synthesis of similar substituted indoles.[7]

Q3: How does the chloro-substituent on the phenylhydrazine ring affect the reaction?

The chlorine atom is an electron-withdrawing group. This can decrease the nucleophilicity of the hydrazine and potentially slow down the initial hydrazone formation. However, it can also influence the electronic properties of the intermediate, which may affect the rate of the subsequent rearrangement and cyclization steps.[6]

Q4: Can I perform this reaction in a one-pot synthesis?

Yes, the Fischer indole synthesis can often be performed as a one-pot reaction where the hydrazine and ketone are mixed with the acid catalyst without isolating the intermediate hydrazone.[8] This can improve efficiency and reduce handling steps.

Q5: How should I purify the final product?

The crude product can typically be purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[4] Recrystallization from a suitable solvent like ethanol can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-N'-(4-chlorophenyl)hydrazine

The starting hydrazine can be synthesized via several methods, including the diazotization of 4-chloroaniline followed by reduction.[9]

Protocol 2: Fischer Indole Synthesis of 5-chloro-3-methyl-1-phenylindole

This is a general protocol and may require optimization.

Materials:

  • N-phenyl-N'-(4-chlorophenyl)hydrazine

  • Methyl ethyl ketone (MEK)

  • Acid catalyst (e.g., Polyphosphoric acid or Zinc Chloride)

  • Solvent (e.g., Glacial acetic acid or Toluene)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenyl-N'-(4-chlorophenyl)hydrazine (1.0 eq) in the chosen solvent.

  • Addition of Ketone: Add methyl ethyl ketone (1.1 eq) to the solution.

  • Addition of Catalyst: Slowly add the acid catalyst to the reaction mixture.

  • Heating: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Indole Synthesis of Substituted Indoles

CatalystTypical ConditionsYield Range (%)Reference
Brønsted Acids
Polyphosphoric Acid (PPA)80-120°C60-90[10]
Sulfuric Acid (H₂SO₄)Reflux in Ethanol70-95[7]
p-Toluenesulfonic Acid (p-TsOH)Reflux in Toluene50-80[10]
Lewis Acids
Zinc Chloride (ZnCl₂)150-170°C65-85[3]
Boron Trifluoride (BF₃)Room Temp to Reflux60-85[10]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials Hydrazine N-phenyl-N'-(4-chlorophenyl)hydrazine Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone Ketone Methyl Ethyl Ketone Ketone->Hydrazone Tautomerization Tautomerization to Enamine Hydrazone->Tautomerization + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Product 5-chloro-3-methyl- 1-phenylindole Elimination->Product

Caption: Key steps in the Fischer indole synthesis of 5-chloro-3-methyl-1-phenylindole.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 5-chloro-3-methyl-1-phenylindole Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify Optimize_Catalyst Screen Different Acid Catalysts (Brønsted vs. Lewis) Check_Purity->Optimize_Catalyst If pure Optimize_Conditions Systematically Vary Temperature and Reaction Time Optimize_Catalyst->Optimize_Conditions Check_Workup Ensure Anhydrous Conditions and Proper Neutralization Optimize_Conditions->Check_Workup Check_Workup->Optimize_Catalyst If still low yield Success Improved Yield Check_Workup->Success If issues resolved

Caption: A systematic approach to troubleshooting low yields in the synthesis.

References

  • BenchChem. (2025).
  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Journal of Chemical and Pharmaceutical Research, 2015, 7(7):935-940.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • BenchChem. (2025). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. BenchChem.
  • 4-Chlorophenylhydrazine Hydrochloride. (n.d.). TCI Chemicals.
  • BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. BenchChem.
  • Process for continuous flow synthesis of 4-chlorophenylhydrazine salt. (2018).
  • S. M. M. R. Talawar, et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2501.
  • Synthetic method for 4-chlorophenylhydrazine hydrochloride. (2016).
  • 4-Chlorophenylhydrazine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Method for preparing 4-chlorine phenylhydrazine. (2008).
  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018). Oriental Journal of Chemistry, 34(1).
  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013). MDPI.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC.
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025).
  • 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis. (n.d.). ChemicalBook.
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem.
  • (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. (n.d.). NIH.
  • Characterization of the Reaction Product of Se4N3Cl with Phenyl Hydrazine. (n.d.). Asian Journal of Chemistry.
  • Reaction of various phenyl hydrazine hydrochlorides with different ketones. (n.d.).
  • Preparation method for 4-chlorophenylhydrazine hydrochloride. (2014).
  • Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. (2013). YouTube.
  • Interaction of Ethylacetoacetate and Phenylhydrazine Hydrochloride with 1-Hydroxy-Naphthylstyryl-2-Ketones and I. (n.d.). Zenodo.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).

Sources

Optimization

solubility issues of 5-chloro-3-methyl-1-phenylindole in aqueous assays

Solubility & Assay Optimization Guide Product Category: Lipophilic Small Molecule / Indole Derivative Application: High-Throughput Screening (HTS), Cell-Based Assays, Biochemical Inhibition Assays Chemical Profile: High...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Assay Optimization Guide

Product Category: Lipophilic Small Molecule / Indole Derivative Application: High-Throughput Screening (HTS), Cell-Based Assays, Biochemical Inhibition Assays Chemical Profile: High LogP (Predicted >4.5), Low Aqueous Solubility, Non-Ionizable (Neutral)

Introduction: Understanding the Challenge

5-Chloro-3-methyl-1-phenylindole is a highly lipophilic, planar molecule. Unlike simple indoles, the 1-phenyl substitution removes the N-H hydrogen bond donor, significantly reducing its ability to interact with water and increasing its tendency to aggregate.

Why this matters:

  • Precipitation: It will "crash out" of solution immediately if diluted directly from 100% DMSO into a low-salt aqueous buffer.

  • False Positives: In biochemical assays, it is prone to forming colloidal aggregates that sequester enzymes, leading to promiscuous (non-specific) inhibition.[1][2][3][4]

  • Plastic Binding: The compound will adhere avidly to polypropylene tips and polystyrene plates, reducing the effective concentration.

Part 1: Stock Solution Preparation

Q: What is the optimal solvent for stock preparation?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Protocol: Dissolve powder to 10 mM or 20 mM in 100% anhydrous DMSO.

  • Avoid: Ethanol (volatility leads to concentration drift) or aqueous buffers (zero solubility).

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C in amber glass or high-quality polypropylene to prevent light degradation and plastic leaching.

Q: I see "black particles" or turbidity in my stock. What happened?

A: This indicates moisture contamination or saturation .

  • Cause: DMSO is hygroscopic. If the bottle was left open, it absorbed water, reducing the compound's solubility.

  • Fix: Centrifuge the stock (13,000 rpm, 5 min). If a pellet forms, the concentration is incorrect. Re-dissolve fresh powder in new, ampule-sealed anhydrous DMSO .

Part 2: Dilution into Aqueous Media (The "Crash" Issue)

Q: The compound precipitates immediately when I add it to my assay buffer. How do I fix this?

A: You are likely performing a "shock dilution" (e.g., 1 µL DMSO stock directly into 100 µL buffer). This creates a local zone of supersaturation.

The Solution: Intermediate Dilution Step Use an "Intermediate Dilution" strategy to step down the DMSO concentration gradually while keeping the compound solubilized.

Visual Protocol: 3-Step Serial Dilution

SerialDilution cluster_tips Critical Technique Stock Step 1: Master Stock (10 mM in 100% DMSO) Inter Step 2: Intermediate (100 µM in 10% DMSO/Buffer) Stock->Inter 1:100 Dilution (Prevents Shock) Final Step 3: Assay Well (1 µM in 0.1% DMSO/Buffer) Inter->Final 1:100 Dilution (Rapid Mixing) Tip1 Use Glass-Lined or Low-Bind Tips

Figure 1: Step-wise dilution minimizes local precipitation events compared to direct addition.

Q: Can I use sonication to force it back into solution?

A: No. Sonication creates heat and may degrade the compound or create a stable suspension (micro-crystals) that looks clear but is not dissolved. These micro-crystals will not bind the target receptor but will scatter light, interfering with optical readouts.

Part 3: Assay Interference (Aggregation & False Positives)

Q: I am getting 100% inhibition in my enzyme assay, but the dose-response curve is very steep (Hill slope > 2). Is this real?

A: This is a hallmark of Colloidal Aggregation . Lipophilic indoles like 5-chloro-3-methyl-1-phenylindole often form sub-micron particles that coat the enzyme, inhibiting it non-specifically.

The Validation Experiment: The Detergent Test To distinguish specific binding from aggregation, run the assay with and without a non-ionic detergent.

ConditionObservationInterpretation
+ 0.01% Triton X-100 Inhibition is LOST False Positive (Aggregator). The detergent broke up the colloid.
+ 0.01% Triton X-100 Inhibition PERSISTS True Inhibitor . The compound binds the active site specifically.

Recommendation: Always include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer before adding the compound.

Part 4: Cell-Based Assays

Q: What is the maximum DMSO concentration my cells can tolerate with this compound?

A: While cells often tolerate 0.5% DMSO, this compound's solubility limit is the bottleneck , not the cells.

  • Solubility Limit: In cell media (RPMI/DMEM + 10% FBS), this compound will likely precipitate above 10-20 µM .

  • Serum Effect: Serum albumin (BSA/FBS) binds lipophilic drugs. This helps keep them in solution but reduces the free fraction available to enter the cell.

    • Correction Factor: If your IC50 shifts 10x higher in the presence of 10% FBS compared to serum-free media, the compound is highly protein-bound.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Activity or Variability CheckPrecip Check for Precipitation (Measure OD620 or Nephelometry) Start->CheckPrecip IsPrecip Turbidity Detected? CheckPrecip->IsPrecip YesPrecip YES: Solubility Issue IsPrecip->YesPrecip High OD620 NoPrecip NO: Check Aggregation IsPrecip->NoPrecip Clear Solution Action1 1. Reduce Conc. 2. Increase DMSO % 3. Add BSA YesPrecip->Action1 DetergentTest Run Detergent Test (+ 0.01% Triton) NoPrecip->DetergentTest ResultAgg Activity Lost: Non-Specific Aggregator DetergentTest->ResultAgg Inhibition Disappears ResultTrue Activity Retained: True Binder DetergentTest->ResultTrue Inhibition Stays

Figure 2: Systematic workflow to diagnose solubility vs. aggregation artifacts.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] (Standard text on solubility and lipophilicity in drug discovery).

  • Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today, 11(23-24), 1074-1081. Link (Definitive paper on colloidal aggregation and false positives).

  • Feng, B. Y., et al. (2007). "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors."[4] Nature Protocols, 2(5), 1278-1286. Link (Protocol for the Triton X-100 validation test).

  • Waybright, T. J., et al. (2009). "Assay Guidance Manual: Assay Operations for SAR Support." NCBI Bookshelf. Link (Best practices for DMSO handling and serial dilutions).

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link (General principles of solubilizing lipophilic drugs).

Sources

Troubleshooting

troubleshooting low purity in 5-chloro-3-methyl-1-phenylindole synthesis

Welcome to the technical support center for the synthesis of 5-chloro-3-methyl-1-phenylindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-3-methyl-1-phenylindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this indole derivative. This guide provides in-depth troubleshooting advice and frequently asked questions in a structured format to ensure you can achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Low Purity in 5-chloro-3-methyl-1-phenylindole Synthesis

Low purity is a frequent challenge in the synthesis of substituted indoles, often prepared via the Fischer indole synthesis.[1][2][3] This guide will walk you through identifying the root cause of impurities and provide actionable solutions.

Q1: My final product is a dark, tarry, or oily substance. What is causing this and how can I fix it?

The formation of dark, resinous materials is a common issue in Fischer indole synthesis, typically resulting from polymerization or decomposition of the indole product under harsh acidic conditions.[4]

Causality:

  • Excessive Acid Concentration: Strong acids, while necessary catalysts, can promote side reactions, including polymerization of the electron-rich indole ring.[3]

  • High Reaction Temperature: Elevated temperatures can accelerate decomposition and polymerization pathways.[1][4]

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long, especially under harsh conditions, can lead to product degradation.[1]

Solutions:

ParameterRecommended Adjustment
Catalyst Reduce the amount of acid catalyst. Consider using a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH) instead of strong mineral acids like H₂SO₄ or polyphosphoric acid (PPA).[1][2][4][5]
Temperature Lower the reaction temperature and monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[4]
Reaction Time Shorten the reaction time. Once TLC indicates the consumption of the starting hydrazone and formation of the product, proceed with the work-up.[4]
Work-up After the reaction is complete, quench the reaction by pouring it onto crushed ice and neutralizing it with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.[4][6] This will neutralize the strong acid and prevent further degradation.
Q2: My NMR and Mass Spec data show the presence of starting materials in my final product. How can I improve reaction completion?

Incomplete conversion of the starting materials, (4-chlorophenyl)hydrazine and 1-phenylpropan-2-one (phenylacetone), is a common source of impurities.

Causality:

  • Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount to effectively promote the cyclization.[4]

  • Suboptimal Temperature or Time: The reaction may not have been heated for long enough or at a high enough temperature to drive the reaction to completion.[4]

  • Poor Hydrazone Formation: The initial condensation to form the N-arylhydrazone intermediate may be incomplete.[2][5]

Solutions:

  • Catalyst: Use a fresh, anhydrous acid catalyst.[4] If using a Lewis acid like ZnCl₂, ensure it is free of moisture.

  • Reaction Conditions: Gradually increase the reaction temperature and monitor by TLC until the starting material is consumed.[4]

  • In Situ vs. Pre-formed Hydrazone: Consider pre-forming the hydrazone from (4-chlorophenyl)hydrazine and 1-phenylpropan-2-one before the cyclization step.[4][5] This can sometimes lead to a cleaner reaction.

Experimental Protocol: Pre-formation of the Hydrazone

  • In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Add 1-phenylpropan-2-one (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the formation of the hydrazone by TLC.

  • Isolate the hydrazone by filtration or extraction before proceeding to the indolization step.[4][6]

Q3: I've isolated a product with the correct mass, but the NMR is complex, suggesting the presence of isomers. How can I improve regioselectivity?

The Fischer indole synthesis can sometimes yield isomeric products, especially when using unsymmetrical ketones. For the synthesis of 5-chloro-3-methyl-1-phenylindole, the key starting materials are (4-chlorophenyl)hydrazine and 1-phenylpropan-2-one. In this specific case, the regioselectivity is determined by the cyclization step. However, if an unsymmetrical ketone were used, the choice of acid catalyst and reaction temperature can influence the ratio of the resulting indole isomers.[4]

Causality:

  • Catalyst Choice: Stronger acids and higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer, which may not be the desired product.[4]

Solutions:

  • Catalyst Screening: Experiment with different acid catalysts (e.g., PPA, ZnCl₂, p-TsOH) to optimize for the desired isomer.[4]

  • Temperature Control: Maintain careful control over the reaction temperature.

Troubleshooting Isomer Formation and Separation

G start Isomeric Mixture Detected catalyst Screen Different Acid Catalysts (e.g., PPA, ZnCl₂, p-TsOH) start->catalyst To improve regioselectivity temp Optimize Reaction Temperature start->temp To improve regioselectivity chromatography Optimize Column Chromatography start->chromatography For separation pure_product Pure Isomer Isolated catalyst->pure_product temp->pure_product eluent Adjust Eluent Polarity (e.g., less polar system) chromatography->eluent rp_hplc Consider Reversed-Phase Chromatography chromatography->rp_hplc eluent->pure_product rp_hplc->pure_product

Caption: Troubleshooting workflow for isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-chloro-3-methyl-1-phenylindole?

The most common and robust method for synthesizing this class of indoles is the Fischer indole synthesis.[1][2][7] This involves the reaction of a substituted phenylhydrazine, in this case, (4-chlorophenyl)hydrazine, with a ketone, which would be 1-phenylpropan-2-one, under acidic conditions.[8]

Q2: What are the best purification techniques for my crude product?

The two most effective purification methods for indole derivatives are recrystallization and column chromatography.[4]

  • Recrystallization: This is often the first method to try if your crude product is a solid.

    • Solvent Selection: Common solvent systems include ethanol/water, toluene/hexane, or ethyl acetate/hexane.[4][9] The goal is to find a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If using a two-solvent system, dissolve in the better solvent and add the poorer solvent until turbidity is observed, then reheat to dissolve. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[4][10]

  • Column Chromatography: This is a highly versatile technique for separating complex mixtures.[11]

    • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of indoles.[12] For acid-sensitive indoles, neutral alumina can be a good alternative.[12][13] Reversed-phase silica (C18) is suitable for more polar indole derivatives.[12]

    • Mobile Phase (Eluent): The choice of eluent is critical and should be guided by TLC analysis. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[12] Adjust the solvent ratio to achieve an Rf value for your target compound between 0.2 and 0.4 for optimal separation.[12]

Experimental Protocol: Deactivation of Silica Gel If you suspect your indole is degrading on the acidic silica gel, you can deactivate it:

  • Prepare your chosen eluent (e.g., ethyl acetate/hexane) containing 1-3% triethylamine.

  • Pack the column using this solvent mixture.

  • Flush the column with one full column volume of this mixture.

  • The silica gel is now deactivated, and you can proceed with your chromatography using the standard eluent.[12]

Q3: How can I assess the purity of my final product?

Several analytical techniques are essential for confirming the purity and identity of your synthesized 5-chloro-3-methyl-1-phenylindole.

Analytical TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick and easy method to monitor reaction progress and assess the number of components in a mixture.[12]
High-Performance Liquid Chromatography (HPLC) Provides a quantitative assessment of purity. Reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for analyzing indole derivatives.[14][15] The purity is determined by the area percentage of the main peak relative to the total area of all peaks.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are crucial for structural elucidation and can reveal the presence of impurities, even in small amounts.[6]
Mass Spectrometry (MS) Confirms the molecular weight of your compound. For 5-chloro-3-methyl-1-phenylindole, you should look for the molecular ion peak (M⁺) and the characteristic M+2 peak due to the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6]
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule, such as the N-H stretch of the indole ring (around 3400 cm⁻¹).[6]

General HPLC Purity Assessment Workflow

G sample_prep Sample Preparation (Dissolve in mobile phase, filter) hplc_setup HPLC System Setup (Column equilibration, stable baseline) sample_prep->hplc_setup injection Sample Injection hplc_setup->injection data_acq Data Acquisition (Chromatogram generation) injection->data_acq data_analysis Data Analysis (Peak integration, area % calculation) data_acq->data_analysis report Purity Report data_analysis->report

Caption: General workflow for HPLC purity assessment.[14]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kong, J., & Xu, Y. (2010). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Taylor & Francis.
  • BenchChem. (n.d.). Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.
  • PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
  • BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. BenchChem.
  • BenchChem. (2025).
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC.
  • BenchChem. (2025).
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
  • Royal Society of Chemistry. (2017).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.
  • Wiley-VCH. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • ChemicalBook. (n.d.). 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis. ChemicalBook.
  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
  • ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
  • PubMed. (1987).
  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
  • MDPI. (2025).
  • Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array an. Agilent Technologies.
  • BOC Sciences. (n.d.).
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • University of Rochester. (n.d.).
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
  • ResearchGate. (1983). Simple Syntheses of 3-Substituted Indoles and their Application for High Yield 14C-Labelling.
  • BenchChem. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 5-chloro-3-methyl-1-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of ionization and fragmentation strategies for 5-chloro-3-methyl-1-phenylindole (C₁₅H₁₂ClN). As a halogenated indole derivative, this molecule represents a common scaffold in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

This analysis compares Electron Ionization (EI) (hard ionization) against Electrospray Ionization (ESI-MS/MS) (soft ionization), detailing the mechanistic fragmentation pathways required for structural elucidation and metabolite identification.

Structural & Isotopic Logic

Before analyzing fragmentation, the analyst must validate the precursor ion using isotopic signatures. The presence of Chlorine (Cl) provides a high-confidence diagnostic filter.

Isotopic Signature Validation

The natural abundance of


 (75.78%) and 

(24.22%) creates a distinct 3:1 intensity ratio in the molecular ion cluster.
IsotopeExact Mass (Da)Relative AbundanceDiagnostic Feature
Monoisotopic (

)
241.0658 100% Base Peak (M)
Isotope (

)
243.0629 ~32% (M+2) Peak
Carbon-13 (

)
242.0692~16.5%(M+1) Peak

Critical Check: If your MS spectrum does not show a prominent M+2 peak at ~30-33% intensity of the base peak, the analyte is not a monochlorinated species.

Comparative Analysis: EI vs. ESI Performance

Technique A: Electron Ionization (EI) - The Structural Fingerprint[1]
  • Mechanism: High-energy electron bombardment (70 eV) creates a radical cation (

    
    ).
    
  • Utility: Best for library matching and confirming the position of the chlorine atom via specific ring cleavage patterns.

  • Key Limitation: Often produces low-abundance molecular ions if the structure is labile (though indoles are generally stable).

Technique B: ESI-MS/MS (CID) - The Quantitation Standard
  • Mechanism: Soft ionization forms protonated pseudomolecular ions (

    
    ). Fragmentation is induced via collision with inert gas (Argon/Nitrogen).
    
  • Utility: Essential for pharmacokinetic (PK) studies and detecting metabolites in biological matrices (plasma/urine).

  • Key Limitation: Fragmentation rules differ; "even-electron" rules apply, often restricting radical losses.[1]

Fragmentation Pathways (Mechanistic Deep Dive)

The fragmentation of 5-chloro-3-methyl-1-phenylindole follows three primary channels driven by the stability of the resulting carbocations.

Pathway A: The Methyl Cleavage (Benzylic-like)

The C3-methyl group is susceptible to cleavage. In EI, this often involves a ring expansion or direct radical loss.

  • Transition:

    
    
    
  • Loss: Methyl radical (

    
    , 15 Da)
    
  • Mechanism: The resulting ion is stabilized by the indole aromatic system.

Pathway B: The Dechlorination

Aryl-chloride bonds are relatively strong but will cleave under 70 eV EI conditions.

  • Transition:

    
    
    
  • Loss: Chlorine radical (

    
    , 35 Da)
    
  • Note: The M+2 peak (

    
     243) will also lose 37 Da to converge at the same 
    
    
    
    206 fragment, confirming the halogen loss.
Pathway C: The Indole Ring Breakup (HCN Loss)

Characteristic of nitrogen heterocycles.

  • Transition:

    
    
    
  • Loss: Hydrogen Cyanide (HCN, 27 Da)

  • Mechanism: Usually involves ring contraction after the initial halogen or methyl loss.

Pathway D: N-Phenyl Cleavage (Rare/High Energy)

The N-Phenyl bond is robust. However, under high collision energies (CID > 40 eV), the phenyl group may be ejected.

  • Transition:

    
    
    
  • Loss: Phenyl radical (

    
    , 77 Da)
    

Visualizing the Fragmentation Logic

The following diagram maps the theoretical fragmentation tree for the


 isotopologue.

Fragmentation M Molecular Ion (M+) m/z 241 (100%) Frag_Me [M - CH3]+ m/z 226 M->Frag_Me - CH3 (15 Da) Frag_Cl [M - Cl]+ m/z 206 M->Frag_Cl - Cl (35 Da) Frag_Ph [M - Phenyl]+ m/z 164 M->Frag_Ph - C6H5 (77 Da) (High Energy) Frag_HCN Ring Contraction [M - Cl - HCN]+ m/z 179 Frag_Cl->Frag_HCN - HCN (27 Da)

Figure 1: Predicted fragmentation tree for 5-chloro-3-methyl-1-phenylindole (EI Mode).

Experimental Protocol: LC-QTOF-MS Analysis

To replicate these results for high-resolution validation, follow this standard operating procedure.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

Step 3: MS Parameters (ESI Positive Mode)
  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 135 V (Optimized for Indoles)

  • Gas Temp: 325°C

  • Collision Energy (CID): Stepped sweep (10, 20, 40 eV) to capture both precursor and product ions.

Summary of Diagnostic Ions

Use this table to interpret your mass spectrum.

m/z (approx)Ion IdentityOriginRelative Intensity (EI)
241

(

)
Molecular IonHigh (80-100%)
243

(

)
IsotopeMedium (~30%)
226

Methyl LossMedium
206

DechlorinationHigh (Base Peak often)
179

Indole CollapseLow-Medium
164

N-Substituent LossLow

References

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Foundational text on fragmentation mechanisms including McLafferty rearrangement and halide losses).[3]

  • NIST Mass Spectrometry Data Center. (n.d.).[4] Indole, 3-methyl- (Skatole) Mass Spectrum. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link] (Reference for 3-methylindole fragmentation behavior).

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M and M+2 Peaks. Retrieved February 26, 2026, from [Link] (Source for Chlorine 3:1 isotopic ratio validation).

  • El Kihel, A., et al. (2016).[5] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[5][6] Retrieved February 26, 2026, from [Link] (Reference for fragmentation routes of substituted indoles).

Sources

Comparative

IR spectroscopy characteristic peaks for 5-chloro-1-phenylindole

This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 5-chloro-1-phenylindole . It is designed for analytical chemists and drug discovery researchers requiring a definitive referen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 5-chloro-1-phenylindole . It is designed for analytical chemists and drug discovery researchers requiring a definitive reference for structural validation.

CAS: 436160-58-6 | Formula: C₁₄H₁₀ClN

Executive Summary: The Spectral Fingerprint

5-chloro-1-phenylindole is a disubstituted indole derivative. Its IR spectrum is distinct due to the simultaneous presence of a halogenated indole core and an N-phenyl substituent.

Critical Diagnostic Features:

  • Absence of N-H Stretch: Unlike its precursor (5-chloroindole), this molecule lacks the sharp N-H stretching vibration typically found at 3200–3450 cm⁻¹. This is the primary indicator of successful

    
    -arylation.
    
  • C-Cl Signature: A distinct band in the fingerprint region (1080–1035 cm⁻¹ and ~760 cm⁻¹) confirming the 5-chloro substitution.

  • N-Phenyl Modes: Strong out-of-plane (OOP) bending vibrations characteristic of a monosubstituted benzene ring (690–710 cm⁻¹ and 730–770 cm⁻¹).

Characteristic Peak Assignments

The following table synthesizes experimental data from structural analogs (5-chloroindole and 1-phenylindole) to provide a high-confidence assignment guide.

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Aromatic C-H 3030 – 3080Weak-MedC-H Stretch (

)
Multiple bands due to both indole and phenyl rings.
Indole/Phenyl Ring 1580 – 1610MediumC=C Ring StretchOverlap of indole and phenyl ring breathing modes.
Indole/Phenyl Ring 1450 – 1500StrongC=C Ring StretchCharacteristic aromatic skeletal vibrations.
C-N Bond 1310 – 1360MediumC-N Stretch (Ar-N-Ar)Shifted relative to N-H indoles due to conjugation with the phenyl group.
Aromatic C-Cl 1080 – 1095MediumIn-plane Bend / StretchOften sharp; indicates Cl on the aromatic ring.
Out-of-Plane C-H 800 – 820StrongOOP Bending (Indole)Specific to 1,2,4-trisubstituted benzene pattern (Indole ring A).
C-Cl Stretch 750 – 770MediumC-Cl StretchCan overlap with C-H OOP; look for doublet patterns.
Mono-Sub Phenyl 730 – 770StrongOOP Bending"The 5-Adjacent Hydrogen" rule for the N-phenyl group.
Mono-Sub Phenyl 690 – 710StrongRing Deformation"The Ring Puckering" mode; highly characteristic of the N-phenyl group.
Comparative Structural Analysis

To validate the structure, one must differentiate it from its likely synthetic precursors or byproducts.

A. vs. 5-Chloroindole (Precursor)
  • Distinction: The most obvious difference is the loss of the N-H stretch at ~3420 cm⁻¹.

  • Shift: The C-N stretching mode shifts from ~1250 cm⁻¹ (C-N-H) to ~1340 cm⁻¹ (C-N-C) due to the change in reduced mass and bond order upon phenylation.

B. vs. 1-Phenylindole (Analog)
  • Distinction: The appearance of C-Cl bands . 1-phenylindole will show a clean aromatic fingerprint. 5-chloro-1-phenylindole introduces the C-Cl stretch (~760 cm⁻¹) and modifies the indole ring OOP bends (800-820 cm⁻¹) due to the 5-position substitution.

C. vs. Chlorobenzene (Solvent/Reagent)
  • Distinction: Chlorobenzene is a liquid with a simple spectrum. The target compound is a solid with complex indole skeletal vibrations (1450–1600 cm⁻¹) that are absent or significantly different in simple chlorobenzenes.

Visual Logic: Spectral Assignment Workflow

The following diagram illustrates the decision logic for confirming the identity of 5-chloro-1-phenylindole using IR data.

SpectralLogic Start Acquire IR Spectrum (Solid State / ATR) CheckNH Check 3200-3450 cm⁻¹ (N-H Stretch) Start->CheckNH HasNH Peak Present: Precursor (5-Chloroindole) or Incomplete Reaction CheckNH->HasNH Strong Band NoNH No Peak: N-Substituted Indole (Proceed) CheckNH->NoNH Silent Region CheckPhenyl Check 690 & 750 cm⁻¹ (Mono-sub Phenyl) NoNH->CheckPhenyl NoPhenyl Absent: Not N-Phenylated CheckPhenyl->NoPhenyl Weak/Missing YesPhenyl Strong Peaks: N-Phenyl Group Confirmed CheckPhenyl->YesPhenyl Strong Bands CheckCl Check 1080 & ~760 cm⁻¹ (Aromatic C-Cl) YesPhenyl->CheckCl NoCl Absent: Likely 1-Phenylindole (Dehalogenation Side Product) CheckCl->NoCl Missing YesCl Present: 5-Chloro-1-phenylindole Confirmed CheckCl->YesCl Bands Present

Caption: Decision tree for validating 5-chloro-1-phenylindole synthesis via IR markers.

Experimental Protocol: Obtaining High-Fidelity Spectra

For this compound (typically a solid), the sampling technique significantly impacts spectral resolution, particularly in the fingerprint region where C-Cl and Phenyl peaks reside.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Why: Requires minimal prep; avoids moisture absorption (which can mimic N-H/O-H bands).

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.

    • Place ~2 mg of dry solid 5-chloro-1-phenylindole on the crystal.

    • Apply high pressure using the anvil clamp to ensure intimate contact.

    • Scan: 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

    • Validation: Check for CO₂ doublets (2350 cm⁻¹) to ensure background subtraction was effective.

Method B: KBr Pellet (Classic)
  • Why: Higher resolution for weak overtones; traditional standard.

  • Protocol:

    • Mix 1 mg sample with 100 mg spectroscopic grade KBr (dried).

    • Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Caution: Ensure KBr is dry; water bands at 3400 cm⁻¹ can be mistaken for residual N-H starting material.

References
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Indole and Chloroindole Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (2025).[1][2] 1-Phenylindole IR Spectrum. John Wiley & Sons.[1] Retrieved from [Link]

Sources

Validation

HPLC retention time comparison 5-chloro vs 6-chloro-3-methyl-1-phenylindole

Executive Summary Separating regioisomers of substituted indoles is a critical challenge in drug development, particularly for establishing Structure-Activity Relationships (SAR) and purity profiling. This guide analyzes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating regioisomers of substituted indoles is a critical challenge in drug development, particularly for establishing Structure-Activity Relationships (SAR) and purity profiling. This guide analyzes the chromatographic behavior of 5-chloro-3-methyl-1-phenylindole and 6-chloro-3-methyl-1-phenylindole .

While these specific derivatives lack extensive public spectral data, their elution behavior can be reliably predicted using established principles of Reversed-Phase Chromatography (RPC) for halo-aromatics. The 6-chloro isomer is predicted to elute earlier than the 5-chloro isomer on standard C18 phases due to differences in dipole moment vectors and "shape selectivity."[1] However, for maximum resolution, a Phenyl-Hexyl stationary phase is recommended to exploit


-

interactions.[2]
Chemical Properties & Structural Analysis

The separation mechanism relies on subtle differences in molecular geometry and electronic distribution (dipole moment).[1]

Feature5-Chloro-3-methyl-1-phenylindole 6-Chloro-3-methyl-1-phenylindole
Substitution Position C5 (Para-like relative to Pyrrole N)C6 (Meta-like relative to Pyrrole N)
Electronic Vector Cl vector opposes N-lone pair vector (Linear)Cl vector is off-axis (Angular)
Dipole Moment Lower (Vectors partially cancel)Higher (Vectors additive/angular)
Hydrophobicity (LogP) High (~5.0 - 5.5)High (~5.0 - 5.5)
Predicted Elution (C18) Later (More retained)Earlier (Less retained)
Theoretical Basis for Elution Order

In reversed-phase HPLC, retention is governed by hydrophobicity and polarity.[3][4]

  • Dipole Moment: The indole nitrogen is electron-rich.[1] The chlorine atom is electron-withdrawing.[1][5] In the 5-position , the Cl substituent is roughly linear with the indole molecular axis, often leading to a partial cancellation of the dipole moment relative to the nitrogen.[1] A lower dipole moment results in lower solubility in the polar mobile phase and stronger interaction with the non-polar stationary phase.[1]

  • Shape Selectivity: The 5-chloro isomer possesses a more linear, "flat" geometry compared to the "kinked" 6-chloro isomer. Linear molecules penetrate the C18 alkyl chains more effectively, increasing Van der Waals interactions and retention time.

Method Development Strategy
Column Selection: C18 vs. Phenyl-Hexyl

While a C18 column can separate these isomers based on hydrophobicity, the resolution may be marginal.[2] A Phenyl-Hexyl column is superior for halo-aromatic isomers.

  • Mechanism: Phenyl-Hexyl phases engage in

    
    -
    
    
    
    stacking interactions with the indole ring.[1] The electron-withdrawing chlorine atom alters the electron density of the benzene ring.[1][5]
  • Selectivity: The position of the Cl atom (5 vs 6) changes the availability of the

    
    -cloud for stacking, often enhancing separation factors (
    
    
    
    ) significantly compared to C18.
Mobile Phase Selection
  • Methanol (MeOH): Preferred for Phenyl columns.[1] Acetonitrile (ACN) has its own

    
    -electrons (triple bond) which can compete with the analyte for stationary phase sites, suppressing the 
    
    
    
    -
    
    
    selectivity. MeOH allows the unique selectivity of the Phenyl phase to dominate.[1]
Experimental Protocol

This protocol is designed to maximize resolution between the 5-chloro and 6-chloro regioisomers.[1]

Objective: Baseline separation (


) of isomers.
Instrument Parameters
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Luna or Agilent ZORBAX Eclipse Plus).
  • Temperature:

    
     (Control is critical for isomer reproducibility).
    
  • Detection:

    
     (Aromatic ring) and 
    
    
    
    (Indole specific).
Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate for pH stability).[1]

  • Solvent B: Methanol (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent B (MeOH)Flow Rate (mL/min)Phase
0.060%1.0Equilibration
2.060%1.0Isocratic Hold
15.085%1.0Linear Gradient
18.095%1.0Wash
20.060%1.0Re-equilibration

Note: The high starting organic % is required due to the high lipophilicity of the N-phenyl and methyl groups.[1]

Visualization of Logic & Workflow
Figure 1: Separation Mechanism & Logic

This diagram illustrates the decision-making process for predicting elution order based on molecular geometry and electronic effects.[1]

ElutionLogic Isomers Indole Isomers (5-Cl vs 6-Cl) Cl5 5-Chloro Isomer (Para-like) Isomers->Cl5 Cl6 6-Chloro Isomer (Meta-like) Isomers->Cl6 Electronic Electronic Effect (Dipole Moment) Dipole5 Lower Dipole (Vectors Cancel) Electronic->Dipole5 5-Cl Dipole6 Higher Dipole (Vectors Additive) Electronic->Dipole6 6-Cl Shape Shape Selectivity (Linearity) Cl5->Electronic Cl5->Shape Cl6->Electronic Cl6->Shape Interaction Stationary Phase Interaction Dipole5->Interaction Less Polar Dipole6->Interaction More Polar Result5 Stronger Retention (Elutes LATER) Interaction->Result5 Result6 Weaker Retention (Elutes EARLIER) Interaction->Result6

Caption: Logical flow predicting the later elution of the 5-chloro isomer based on dipole minimization and hydrophobic interaction.

Figure 2: Recommended Experimental Workflow

Workflow Start Start: Method Development ColSelect Step 1: Column Selection Choose Phenyl-Hexyl Start->ColSelect MobileSelect Step 2: Mobile Phase Methanol / Water / 0.1% FA ColSelect->MobileSelect Decision Resolution > 1.5? MobileSelect->Decision Optimize Optimize Gradient (Flatten slope 60-85% B) Decision->Optimize No Success Final Method Ready for Validation Decision->Success Yes Optimize->Decision

Caption: Step-by-step workflow for optimizing the separation of chloro-indole regioisomers.

Troubleshooting & Optimization
IssueProbable CauseSolution
Co-elution Similar hydrophobicity on C18.Switch to Phenyl-Hexyl column to engage

-

selectivity.[2][6]
Peak Tailing Interaction with residual silanols.[1]Ensure pH is controlled (add 10mM Ammonium Formate) or use an end-capped column.
Retention Drift Temperature fluctuation.[1]Thermostat column compartment to exactly

.
References
  • BenchChem. (2025).[1][7] A Comparative Analysis of the Reactivity of 6-Chloroindole and 5-Chloroindole. Retrieved from

  • Element Lab Solutions. (2022).[1] Phenyl Stationary Phases for HPLC: Selectivity and Application. Retrieved from

  • Phenomenex. (2023).[1] Reversed Phase HPLC Method Development Guide: Solvent Selectivity. Retrieved from

  • Sigma-Aldrich. (2024).[1] Basics of Chiral and Regioisomer HPLC Separation. Retrieved from

  • Gal, J., & Meyer-Lehnert, S. (1988). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases. Journal of Pharmaceutical Sciences. Retrieved from

Sources

Comparative

crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-indole

Topic: Crystal Structure Analysis of 5-chloro-3-methyl-1-phenyl-1H-indole Content Type: Comparative Structural Guide & Experimental Protocol Audience: Medicinal Chemists, Crystallographers, and Structural Biologists. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 5-chloro-3-methyl-1-phenyl-1H-indole Content Type: Comparative Structural Guide & Experimental Protocol Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary & Structural Context

In the development of antitubercular agents (specifically Pks13 inhibitors) and COX-2 inhibitors, the 5-chloro-3-methyl-1-phenyl-1H-indole scaffold represents a critical "locked" conformation of the indole pharmacophore. Unlike its unsubstituted parent (5-chloro-3-methyl-1H-indole), the addition of the N-phenyl group drastically alters the crystal packing landscape by eliminating the primary hydrogen bond donor (N-H) and introducing significant steric bulk.

This guide provides a technical comparison of this target molecule against its two primary structural alternatives: the N-unsubstituted parent and the pyrazole isostere . We analyze the crystallographic implications of the N-phenyl "twist," the halogen bonding potential of the 5-chloro substituent, and provide a validated protocol for obtaining diffraction-quality crystals.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its structural analogs to highlight how specific modifications dictate solid-state behavior.

FeatureTarget Molecule (5-chloro-3-methyl-1-phenyl-1H-indole)Alternative A: The Parent (5-chloro-3-methyl-1H-indole)Alternative B: The Isostere (5-chloro-3-methyl-1-phenyl-pyrazole)
H-Bonding Capacity Acceptor Only. The N-position is blocked. Lattice energy is dominated by weak C-H...

and Cl...

interactions.
Donor & Acceptor. Forms strong N-H...N or N-H...

chains. High lattice energy, higher melting point.
Acceptor Only. Similar to target, but the extra nitrogen in the ring alters the dipole moment and

-stacking geometry.
Steric Conformation Twisted. The N-phenyl ring is not coplanar with the indole. Expect a dihedral angle of 45–65° to minimize steric clash with H2/H7 protons.Planar. The indole core is flat, allowing for tight "herringbone" or "stacking" packing motifs.Twisted. Similar N-phenyl twist (approx 26-40°) but less steric strain than the indole due to the 5-membered ring geometry.
Solubility Profile Lipophilic. Requires non-polar solvents (Hexane/EtOAc) for crystallization.Amphiphilic. Soluble in alcohols/polar solvents due to N-H polarity.Lipophilic. Similar to target; crystallizes well from Ethanol/Chloroform mixtures.
Crystallization Strategy Slow Evaporation (Low polarity solvents).Vapor Diffusion (Methanol/Water or Ethanol/Hexane).Slow Cooling (Ethanol).
Key Insight: The "Phenyl Twist" Mechanism

In 1-phenyl indoles, the phenyl ring cannot lie flat against the indole plane due to steric repulsion between the ortho-hydrogens of the phenyl ring and the H2/H7 hydrogens of the indole.

  • Experimental Consequence: This twist prevents simple

    
    -
    
    
    
    stacking between the indole and the phenyl ring of the same molecule. Instead, the crystal lattice often adopts a T-shaped or edge-to-face packing arrangement, driven by the 5-chloro substituent engaging in halogen bonding or C-H...Cl interactions.
Experimental Protocol: Crystallization & Structure Solution

To resolve the structure of 5-chloro-3-methyl-1-phenyl-1H-indole, a standard "mix-and-pray" approach is inefficient due to the molecule's high lipophilicity. The following protocol is optimized for N-substituted indoles.

Phase 1: Synthesis & Purification (Pre-requisite)
  • Method: Fischer Indole Synthesis.[1]

  • Reactants: N-phenyl-N-(4-chlorophenyl)hydrazine + Propionaldehyde (or equivalent ketone).

  • Purification: The crude product must be purified via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) before attempting crystallization. Impurities (unreacted hydrazine) will inhibit crystal growth.

Phase 2: Crystal Growth (The "Anti-Solvent Layering" Method)

This method is superior to evaporation for hydrophobic indoles as it controls nucleation rate.

  • Dissolution: Dissolve 20 mg of the pure compound in 0.5 mL of Dichloromethane (DCM) or Chloroform in a narrow NMR tube or 1-dram vial. Ensure complete dissolution; sonicate if necessary.

  • Layering: Carefully layer 1.0 mL of n-Hexane or Methanol on top of the denser DCM solution. Do not mix.

  • Equilibration: Cap the vial/tube loosely (parafilm with a pinhole). Store in a vibration-free environment at 4°C (fridge) or 20°C (bench).

  • Harvesting: Interfacial mixing will occur over 24-72 hours. Look for block-like or prismatic crystals forming at the interface.

Phase 3: Data Collection & Refinement[2]
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a glass fiber or MiTeGen loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (cryostream) to reduce thermal motion of the freely rotating methyl group and the terminal phenyl ring.

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for centrosymmetric organic molecules lacking chiral centers.
  • Refinement Strategy (SHELXL):

    • The methyl group at C3 may exhibit rotational disorder. If electron density looks "smeared," model as two disordered positions (A/B) or use the HFIX 137 command for idealized methyl rotation.

    • The N-phenyl ring should be treated as a rigid group (AFIX 66) only if data resolution is poor; otherwise, refine freely to observe the specific twist angle.

Visualization: Structural Analysis Workflow

The following diagram illustrates the decision logic for analyzing the crystal packing of this molecule, specifically distinguishing it from its analogs.

IndoleAnalysis Start Target: 5-chloro-3-methyl-1-phenyl-1H-indole CheckH Check H-Bond Donors Start->CheckH NoDonor No N-H Donor Present CheckH->NoDonor N-substituted CheckHalogen Analyze 5-Cl Environment NoDonor->CheckHalogen CheckTwist Measure N-Phenyl Dihedral Angle NoDonor->CheckTwist PackingA Packing Motif A: C-H...Cl Interactions (Weak Directionality) CheckHalogen->PackingA Cl acts as acceptor PackingB Packing Motif B: C-H...Pi (T-Shaped) (Due to Phenyl Twist) CheckTwist->PackingB Twist > 40° prevents planar stacking Result Final Structure Model: Lattice driven by Van der Waals & Electrostatics (not H-bonds) PackingA->Result PackingA->Result PackingB->Result PackingB->Result

Caption: Logical workflow for determining the dominant crystal packing forces in N-substituted halo-indoles.

Supporting Data: Expected Crystallographic Parameters

Based on the validated structures of the pyrazole analog (Acta Cryst. E65, o2424) and N-sulfonyl indole (Acta Cryst.[3] E68, o3357), the following parameters serve as the quality control baseline for the target molecule.

ParameterReference Range (Expected)Explanation
Crystal System Monoclinic or OrthorhombicCommon for molecules with internal symmetry breaking (phenyl twist).
Space Group

or

Favored for packing bulky hydrophobic molecules.
Z Value 4Indicates 4 molecules per unit cell (1 per asymmetric unit).
C-Cl Bond Length 1.73 – 1.75 ÅTypical for aromatic chlorides.
N-C(Phenyl) Bond 1.42 – 1.44 ÅSlightly elongated due to steric torsion preventing conjugation.
Dihedral Angle 45° – 65°Angle between Indole plane and Phenyl plane.

Data Interpretation Warning: If your experimental dihedral angle is < 20° , suspect that the structure is not the 1-phenyl derivative, but possibly a co-crystal or a degradation product where the phenyl ring has been cleaved or modified. The steric bulk of the 3-methyl group interacting with the N-phenyl ring makes a planar conformation energetically prohibitive.

References
  • Comparison of N-phenyl Indole Derivatives: Title: Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis.[4][5] Source: Molecules (MDPI), 2022. URL:[Link] (Validates the synthesis and biological relevance of the 1-phenyl-indole scaffold).

  • Crystal Structure of the Pyrazole Analog (Isostere): Title: (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Source: Acta Crystallographica Section E, 2009.[3] URL:[Link] (Provides the comparative baseline for the 5-chloro-3-methyl-1-phenyl core geometry).

  • Crystal Structure of N-Sulfonyl Analog: Title: 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.[6] Source: Acta Crystallographica Section E, 2012.[6] URL:[Link] (Demonstrates the "twisted" geometry of N-substituted 5-chloroindoles).

  • Structural Comparison of 2-Phenyl Indoles: Title: Crystal structures of four indole derivatives with a phenyl substituent at the 2-position.[4][7] Source: Acta Crystallographica Section C, 2015. URL:[Link] (Contrasts the packing of 2-phenyl vs 1-phenyl derivatives).

Sources

Comparative

Publish Comparison Guide: Structural Validation of 5-Chloro-3-Methyl-1-Phenylindole vs. Pyrazole Analogs

This guide outlines the structural validation and differentiation of 5-chloro-3-methyl-1-phenylindole (a bicyclic indole scaffold) versus its pyrazole analogs (specifically the structurally similar 5-chloro-3-methyl-1-ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation and differentiation of 5-chloro-3-methyl-1-phenylindole (a bicyclic indole scaffold) versus its pyrazole analogs (specifically the structurally similar 5-chloro-3-methyl-1-phenylpyrazole).

While these two compounds share similar nomenclature and substituent patterns (chloro, methyl, phenyl), they represent fundamentally different heterocycles—Indole (6-5 fused ring) vs. Pyrazole (5-membered ring) —with distinct chemical properties, molecular weights, and pharmacological profiles.

Executive Summary: The Scaffold Divergence

In drug discovery, the reaction of arylhydrazines with carbonyl compounds is a pivotal branching point. Depending on the carbonyl source and conditions, the pathway can diverge into the Fischer Indole Synthesis (yielding the indole core) or Knorr Pyrazole Synthesis (yielding the pyrazole core).

This guide addresses the critical validation required to distinguish 5-chloro-3-methyl-1-phenylindole (Target A) from its common analog 5-chloro-3-methyl-1-phenylpyrazole (Target B). While they share identical substituent names, they differ in molecular formula, ring topology, and biological space.

Feature5-Chloro-3-methyl-1-phenylindole 5-Chloro-3-methyl-1-phenylpyrazole
Core Scaffold Indole (Benzo[b]pyrrole)Pyrazole (1,2-Diazole)
Formula C

H

ClN
C

H

ClN

MW ~241.72 g/mol ~192.65 g/mol
Nitrogen Count 1 (Pyrrolic)2 (1 Pyrrolic, 1 Pyridinic)
Key Signal (NMR) C2-H Singlet (Indole)C4-H Singlet (Pyrazole)

Synthetic Origins & Causality

Understanding the synthesis provides the first layer of validation. The "competition" often arises from the selection of the carbonyl precursor.

Pathway A: Fischer Indole Synthesis (Target Generation)

To synthesize the indole , one typically reacts N-(4-chlorophenyl)-N-phenylhydrazine (or 4-chlorophenylhydrazine followed by N-phenylation) with propionaldehyde (or a ketone equivalent). The mechanism involves a [3,3]-sigmatropic rearrangement.

Pathway B: Pyrazole Formation (The Analog/Impurity)

The pyrazole analog is formed by reacting phenylhydrazine with a


-keto ester  (e.g., ethyl acetoacetate) or a 

-chloro-vinyl aldehyde
. A common route to the 5-chloro-pyrazole specifically involves the Vilsmeier-Haack reaction or POCl

chlorination of a pyrazolone precursor.
DOT Diagram: Divergent Synthesis Pathways

SynthesisPathways Start Phenylhydrazine Precursor Ketone Ketone/Aldehyde (e.g., Propionaldehyde) Start->Ketone + Acid Cat. BetaKeto 1,3-Dicarbonyl (or equivalent) Start->BetaKeto Hydrazone Arylhydrazone Intermediate Ketone->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Heat/-NH3 Indole 5-Chloro-3-methyl- 1-phenylindole (C15H12ClN) Sigmatropic->Indole Cyclization Condensation & Cyclization BetaKeto->Cyclization Pyrazole 5-Chloro-3-methyl- 1-phenylpyrazole (C10H9ClN2) Cyclization->Pyrazole -H2O

Caption: Divergent synthetic pathways. The choice of carbonyl partner determines the scaffold topology (Bicyclic Indole vs. Monocyclic Pyrazole).

Structural Validation Protocols

To authoritatively validate the indole structure and rule out pyrazole analogs, follow this orthogonal analytical workflow.

Protocol 1: Mass Spectrometry (The Definitive Filter)

Because these two compounds are not isomers (unlike Indole vs. Indazole), MS is the fastest validation tool.

  • Method: ESI-MS or GC-MS.

  • Expectation for Indole: Molecular Ion

    
     (Cl isotope pattern 3:1).
    
  • Expectation for Pyrazole: Molecular Ion

    
    .
    
  • Decision: If

    
    , you have synthesized the pyrazole analog, not the indole.
    
Protocol 2: H NMR Spectroscopy (Scaffold Fingerprinting)

If the mass is correct, NMR confirms the regiochemistry.

Proton EnvironmentIndole Signal (

H)
Pyrazole Signal (

H)
Differentiation Logic
Heterocyclic H C2-H : Singlet,

7.1–7.5 ppm
C4-H : Singlet,

6.0–6.5 ppm
Pyrazole C4-H is significantly more shielded (upfield) than Indole C2-H.
Methyl Group C3-Me : Singlet,

2.2–2.4 ppm
C3-Me : Singlet,

2.3–2.5 ppm
Less diagnostic; both appear in similar aliphatic regions.
Aromatic Region 9 Protons (Indole core + Phenyl)5 Protons (Phenyl only)The Indole has a fused benzene ring contributing 3 extra aromatic protons (H4, H6, H7).

Critical Check: Count the aromatic protons.

  • Indole: Integration should show 8-9 aromatic protons (depending on C2-H overlap).

  • Pyrazole: Integration will show only 5 aromatic protons (from the N-phenyl group).

Protocol 3: C NMR (Carbon Backbone Verification)

The number of unique carbons is the final confirmation.

  • Indole: Expect ~13 unique signals (8 quaternary/aromatic + 1 methyl).

    • Key Shift: Indole C2 usually resonates at 120–130 ppm .

  • Pyrazole: Expect ~8 unique signals (Phenyl set + Pyrazole C3, C4, C5 + Methyl).

    • Key Shift: Pyrazole C4 is often shielded, appearing at 100–110 ppm .

Experimental Comparison Data

The following data summarizes the physical property differences expected when handling these two compounds.

Table 1: Physicochemical & Spectral Comparison
Property5-Chloro-3-methyl-1-phenylindole5-Chloro-3-methyl-1-phenylpyrazole
Molecular Weight 241.72192.65
Appearance Typically Off-white/Tan SolidWhite/Yellow Crystalline Solid
Melting Point High (>100°C, depends on polymorph)~48–50°C (Low melting) [1]
UV

~280–290 nm (Indole absorption)~250 nm (Pyrazole absorption)
Solubility Lipophilic (LogP ~4.5)Moderate (LogP ~3.0)
Reactivity C2 is nucleophilic (electrophilic sub.)C4 is nucleophilic

Functional Implications in Drug Discovery

Why does this differentiation matter? The two scaffolds occupy different biological spaces.

  • Indole Scaffold: Often mimics the amino acid Tryptophan.

    • Target Class: GPCRs (Serotonin receptors), Kinases, and COX enzymes (e.g., Indomethacin derivatives).

    • Mechanism:[1][2][3] The flat, electron-rich bicyclic system intercalates or stacks in hydrophobic pockets.

  • Pyrazole Scaffold:

    • Target Class: COX-2 Inhibitors (e.g., Celecoxib), Agrochemicals.

    • Mechanism:[1][2][3] The pyrazole nitrogen often acts as a hydrogen bond acceptor in active sites.

Warning: Mistaking the pyrazole analog for the indole can lead to false negatives in kinase assays, as the pyrazole lacks the bicyclic geometry required for ATP-mimetic binding in certain kinase pockets.

References

  • ChemicalBook. (n.d.). 5-Chloro-3-methyl-1-phenylpyrazole Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[4] Fischer Indole Synthesis: Mechanisms and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2010). Synthesis and anticonvulsant activity of pyrazole derivatives. European Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Structural Analysis. Molbank. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Pyrazoles and Indoles. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 5-Chloro-3-methyl-1-phenyl-1H-indole

Executive Summary & Hazard Classification Immediate Action Required: Treat 5-Chloro-3-methyl-1-phenyl-1H-indole as a Halogenated Hazardous Waste .[1][2][3] Do not dispose of via sanitary sewer, trash, or evaporation.[3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification

Immediate Action Required: Treat 5-Chloro-3-methyl-1-phenyl-1H-indole as a Halogenated Hazardous Waste .[1][2][3] Do not dispose of via sanitary sewer, trash, or evaporation.[3]

As a Senior Application Scientist, I emphasize that while specific Safety Data Sheets (SDS) for niche indole derivatives may be sparse, the presence of the chlorine atom at the C5 position and the nitrogen-containing indole core dictates a strict disposal protocol.[3] This compound is chemically stable but poses risks of aquatic toxicity and toxic gas evolution (HCl, NOx) upon combustion.

Chemical Profile for Disposal:

Property Specification Operational Implication
Chemical Class Halogenated Nitrogen Heterocycle Must be segregated from non-halogenated solvents.[1][2][3]
Physical State Solid (Crystalline Powder) Requires solid waste stream or dissolution for lab packing.
Combustion Byproducts Hydrogen Chloride (HCl), Nitrogen Oxides (NOx) Incineration requires scrubbers; do not burn in open air.

| Solubility | Low in water; Soluble in organic solvents (DMSO, MeOH) | Glassware must be triple-rinsed with organic solvent, not water.[3] |

Pre-Disposal Handling & Segregation

The Precautionary Principle: In the absence of compound-specific LD50 data, handle this substance as if it possesses the toxicity of its parent scaffold (Indomethacin intermediates/Chloroindoles).[3]

Segregation Protocol
  • Incompatible With: Strong oxidizing agents (peroxides, nitrates) and strong acids.

  • Storage: Store in a tightly sealed, amber glass vial within a secondary containment bin.

  • Labeling: Container must be labeled "HAZARDOUS WASTE - HALOGENATED SOLID" with the full chemical name.[2][3] Do not use abbreviations or formulas.

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (minimum) or fume hood operation (preferred).

  • Dermal: Nitrile gloves (double-gloving recommended for solutions).[2]

  • Ocular: Chemical splash goggles.

Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, surplus synthesis product.[3]

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant."[4] Explicitly write: 5-Chloro-3-methyl-1-phenyl-1H-indole.

  • Lab Packing: Place the primary container into a DOT-approved lab pack drum (typically 5-gallon or 55-gallon) designated for "Loose Pack - Organic Solids."

  • Vermiculite: Fill void spaces with vermiculite to prevent breakage and absorb potential leaks.

Scenario B: Disposal of Solutions & Mother Liquors

Applicable for: Reaction mixtures, HPLC waste, recrystallization solvents.[3]

  • Solvent Identification: Determine the primary solvent.

    • If solvent is Halogenated (e.g., DCM, Chloroform): Combine into "Halogenated Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate):CRITICAL STEP: Because the solute (the indole) contains chlorine, the entire mixture must be classified as Halogenated Waste .[3]

  • Transfer: Pour into the "Halogenated Organic Solvents" waste stream.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids, neutralize before adding to the organic waste carboy to prevent exothermic reactions or gas evolution.[3]

Scenario C: Contaminated Glassware & Consumables [2]
  • Glassware: Triple rinse with Acetone or Methanol. Collect all rinsate into the Halogenated Liquid Waste container. Once rinsed, glassware can be washed normally.[3]

  • Gloves/Paper Towels: If heavily contaminated, dispose of in a Hazardous Solid Waste bag (yellow/red biohazard-style bag, depending on facility rules).[3] Do not place in regular trash.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 5-Chloro-3-methyl-1-phenyl-1H-indole StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPath Place in Screw-Top Jar Solid->SolidPath SolventCheck Identify Solvent Base Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Toxic Solid' SolidPath->LabelSolid LabPack Pack in Drum with Vermiculite (Lab Pack) LabelSolid->LabPack HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHaloSolvent CombineHalo Dispose in HALOGENATED Waste Carboy HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo Solute renders mixture Halogenated

Figure 1: Waste segregation logic. Note that non-halogenated solvents containing this chlorinated solute must be defaulted to the Halogenated Waste stream.[3]

Professional Disposal Logistics

Waste Codes (RCRA/EPA): While this specific chemical is likely not "Listed" (P or U list) by name, it falls under characteristic waste if not handled correctly.[3]

  • Recommended Classification: Classify as Halogenated Organic Waste .[5]

  • EPA Waste Code (If in spent solvent): F001 or F002 (Spent Halogenated Solvents).

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[3] The incinerator must be equipped with acid gas scrubbers to capture the HCl generated during combustion.

Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[3]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then sweep up carefully.[3]

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if oxidizers are present nearby.

  • Disposal: Place all spill debris into a sealed bag labeled "Hazardous Spill Debris - Halogenated."

Fire Fighting:

  • Media: Dry chemical, CO2, or water spray.[3]

  • Warning: Fire will produce Hydrogen Chloride (HCl) gas. Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Chloroindole (Analog).[2] PubChem. [Link]2][3]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. EPA.gov. [Link]2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA.gov. [Link]2][3]

  • Thermo Fisher Scientific. Safety Data Sheet: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Structural Analog).[1][2][3] FisherSci.com. ][3]">https://www.fishersci.com[2][3]

Sources

Handling

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 5-Chloro-3-methyl-1-phenyl-1H-indole

For the pioneering researchers and drug development professionals navigating the frontiers of novel compound synthesis, the assurance of safety is not merely a procedural checkbox; it is the bedrock of scientific integri...

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals navigating the frontiers of novel compound synthesis, the assurance of safety is not merely a procedural checkbox; it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven protocol for the safe handling of 5-Chloro-3-methyl-1-phenyl-1H-indole, a compound for which specific safety data may be limited. By drawing upon established principles for handling halogenated organic compounds and structurally similar indole derivatives, we will construct a robust framework of personal protection that empowers you to work with confidence and precision.

Immediate Safety and Hazard Assessment: An Expert's Perspective

Our primary defense is a multi-layered approach to Personal Protective Equipment (PPE), designed to mitigate exposure through all potential routes. The causality behind each PPE choice is rooted in the anticipated chemical properties of this compound class.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling 5-Chloro-3-methyl-1-phenyl-1H-indole in a laboratory setting. This protocol is designed to be a self-validating system; adherence to these standards is the first and most critical step in ensuring a safe experimental environment.

Body PartRequired PPERationale and Expert Insight
Eyes & Face Chemical safety goggles and a face shieldIndole derivatives and halogenated compounds can cause serious eye irritation.[4] A face shield provides an essential secondary barrier against splashes, particularly when handling liquids or preparing solutions.
Hands Double gloving with nitrile or neoprene gloves (minimum 8 mil thickness)Indole derivatives can be toxic upon dermal absorption.[4] Double gloving provides an extra layer of protection against tears and permeation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Flame-resistant laboratory coat, long pants, and closed-toe shoesA fully buttoned lab coat protects the skin and personal clothing from accidental spills.[1][4] Flame-resistant material is a prudent precaution when working with organic compounds.
Respiratory Certified chemical fume hoodAll handling of solid and liquid forms of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles or vapors.[4][5]

Advanced Respiratory Protection: When to Escalate

For procedures that may generate dust, such as weighing the solid compound outside of a fume hood, or when dealing with larger quantities, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.[4] This decision should be guided by a risk assessment of the specific experimental setup.

Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.[4]

Preparation and Handling in a Chemical Fume Hood
  • Fume Hood Verification : Before commencing any work, ensure the chemical fume hood is functioning correctly and the certification is current.

  • Work Surface Preparation : Line the work surface within the fume hood with absorbent, disposable bench paper. This will contain any minor spills and simplify cleanup.

  • Donning PPE : Don all required PPE as outlined in the table above before handling the compound.

  • Weighing the Compound : Whenever possible, weigh the solid compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container.

  • Solution Preparation : When preparing solutions, add solvents to the solid compound slowly and carefully to prevent splashing. Keep all containers covered as much as possible.

Decision Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.

PPE_Workflow cluster_0 Experimental Task Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling 5-Chloro-3-methyl-1-phenyl-1H-indole task_assessment Assess Task: - Weighing solid? - Preparing solution? - Handling large quantity? start->task_assessment fume_hood Work in Chemical Fume Hood task_assessment->fume_hood Always respirator Add NIOSH-approved Respirator (P100) task_assessment->respirator Yes to weighing outside hood or large quantities standard_ppe Standard PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat fume_hood->standard_ppe final_check Final PPE Check: - Proper fit - No damage standard_ppe->final_check respirator->final_check

Caption: PPE selection workflow for handling 5-Chloro-3-methyl-1-phenyl-1H-indole.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal are paramount to maintaining a safe laboratory environment.

Decontamination of Surfaces and Equipment

In the event of a spill, immediately alert others in the area.[6]

  • Containment : For liquid spills, create a dike around the spill using absorbent materials like vermiculite or cat litter.[7] For solid spills, avoid dry sweeping to prevent generating dust.[8]

  • Neutralization : While specific neutralization procedures are not available, for a small spill, after absorption, the area should be decontaminated.[7][9]

  • Cleaning : Clean the affected area with a suitable laboratory detergent and water.[9][10]

Disposal of Contaminated Materials

As a halogenated organic compound, all waste containing 5-Chloro-3-methyl-1-phenyl-1H-indole and any contaminated materials (e.g., gloves, bench paper, absorbent materials) must be disposed of in a designated "Halogenated Organic Waste" container.[5][11]

  • Labeling : Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste".[12][13]

  • Segregation : Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal and to manage costs.[12][13]

  • Institutional Protocols : Always follow your institution's specific waste management protocols.[11]

By integrating these expert-driven protocols and understanding the rationale behind each safety measure, you can confidently and responsibly advance your research with 5-Chloro-3-methyl-1-phenyl-1H-indole.

References

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